1-(2-Chloropyridin-4-yl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-(2-chloropyridin-4-yl)piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O/c12-10-7-9(1-4-14-10)15-5-2-8(3-6-15)11(13)16/h1,4,7-8H,2-3,5-6H2,(H2,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLDVUUDZZYMEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-carbamoyl-1-(2-chloropyridin-4-yl)piperidine properties
An In-Depth Technical Guide to 4-Carbamoyl-1-(2-chloropyridin-4-yl)piperidine: A Framework for Synthesis, Characterization, and Biological Evaluation
Executive Summary: 4-Carbamoyl-1-(2-chloropyridin-4-yl)piperidine is a novel molecular scaffold possessing structural motifs highly pertinent to modern drug discovery. This guide provides a comprehensive technical framework for its synthesis, purification, characterization, and potential biological applications. By deconstructing the molecule into its core components—a piperidine heterocycle, a 2-chloropyridine ring, and a piperidine-4-carboxamide functional group—we can infer its potential physicochemical properties and formulate robust strategies for its investigation. The piperidine core is a privileged scaffold in medicinal chemistry, known to enhance pharmacokinetic properties such as metabolic stability and solubility[1]. The 2-chloropyridine moiety serves as a versatile synthetic handle for further chemical modification, while the 4-carboxamide group provides critical hydrogen bonding capabilities for molecular recognition at a biological target. This document is intended for researchers, chemists, and drug development professionals, offering a theoretical yet practical roadmap for exploring this promising, albeit currently under-documented, chemical entity.
Molecular Profile and Physicochemical Properties
The rational design of any drug discovery campaign begins with a thorough understanding of the lead compound's fundamental properties. While empirical data for 4-carbamoyl-1-(2-chloropyridin-4-yl)piperidine is not extensively available in public literature, we can predict its key physicochemical parameters based on its constituent fragments.
Structural Deconstruction
-
Piperidine Core: This saturated heterocycle is a cornerstone of medicinal chemistry, found in a multitude of clinically approved drugs[1]. Its inclusion often improves a molecule's aqueous solubility and metabolic profile while providing a rigid, three-dimensional structure that can be precisely functionalized to optimize target engagement[1].
-
2-Chloropyridine Moiety: This functional group is a key building block in organic synthesis. The chlorine atom activates the pyridine ring for nucleophilic aromatic substitution (SNAr), providing a straightforward method for coupling the pyridine to the piperidine nitrogen. Furthermore, it can participate in transition-metal-catalyzed cross-coupling reactions, allowing for extensive Structure-Activity Relationship (SAR) studies.
-
Piperidine-4-carboxamide Group: The primary amide (-CONH₂) is a crucial functional group capable of acting as both a hydrogen bond donor and acceptor. This dual nature is fundamental for forming strong and specific interactions with amino acid residues within the binding pockets of proteins, such as enzymes and receptors. Analogous structures, like 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides, have been identified as potent enzyme inhibitors, highlighting the importance of this moiety[2][3].
Predicted Physicochemical Properties
Quantitative prediction of a molecule's properties is essential for assessing its drug-likeness. The following table summarizes the predicted properties for 4-carbamoyl-1-(2-chloropyridin-4-yl)piperidine.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C₁₁H₁₄ClN₃O | Defines the elemental composition. |
| Molecular Weight | 240.70 g/mol | Falls within the desirable range for oral bioavailability (Lipinski's Rule of 5). |
| XLogP3 | ~1.5 | Indicates a balanced lipophilicity, suggesting good membrane permeability without excessive hydrophobicity. |
| Hydrogen Bond Donors | 2 | The -NH₂ group of the amide. |
| Hydrogen Bond Acceptors | 3 | The carbonyl oxygen, the piperidine nitrogen, and the pyridine nitrogen. |
| Topological Polar Surface Area (TPSA) | 61.9 Ų | Suggests good potential for oral absorption and cell permeability. |
Synthesis and Characterization
A robust and reproducible synthetic route is paramount for producing the high-purity material required for biological and pharmacological evaluation. The proposed synthesis leverages a standard nucleophilic aromatic substitution reaction.
Retrosynthetic Analysis
The most logical disconnection is at the C-N bond between the pyridine ring and the piperidine nitrogen. This approach utilizes commercially available or readily accessible starting materials: isonipecotamide (piperidine-4-carboxamide) and an activated 4-halopyridine, such as 2-chloro-4-fluoropyridine or 2,4-dichloropyridine.
Caption: Retrosynthetic analysis of the target compound.
Proposed Forward Synthesis Protocol
This protocol details the nucleophilic aromatic substitution (SNAr) reaction to construct the target molecule. The choice of 2,4-dichloropyridine as the starting material is strategic; the chlorine at the 4-position is significantly more reactive to nucleophilic attack than the chlorine at the 2-position, enabling selective substitution.
Materials and Reagents:
-
Isonipecotamide (Piperidine-4-carboxamide)
-
2,4-Dichloropyridine
-
Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add isonipecotamide (1.0 eq), 2,4-dichloropyridine (1.1 eq), and a non-nucleophilic base such as K₂CO₃ (2.5 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to dissolve/suspend the reagents (concentration ~0.1-0.5 M).
-
Heating: Heat the reaction mixture to 80-100 °C. The causality here is that elevated temperature is required to overcome the activation energy for the SNAr reaction.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction to room temperature. Quench the reaction by adding deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x volumes). The organic layers are combined.
-
Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane or ethyl acetate/hexane to isolate the pure product.
Analytical Characterization Workflow
Confirmation of the product's identity and purity is a critical, self-validating step. A multi-technique approach ensures the highest confidence in the material's quality before it proceeds to biological testing.
Caption: Workflow for analytical characterization and validation.
Protocol for Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a sample in a deuterated solvent (e.g., DMSO-d₆). Acquire ¹H and ¹³C NMR spectra. The resulting spectra should be consistent with the proposed structure, showing characteristic peaks for the aromatic protons of the 2-chloropyridine ring and the aliphatic protons of the piperidine ring.
-
High-Resolution Mass Spectrometry (HRMS): Analyze the sample via ESI-TOF or a similar technique to determine the exact mass. The measured mass should match the theoretical mass of the protonated molecule [M+H]⁺ within a narrow tolerance (e.g., < 5 ppm), confirming the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): Assess the purity of the compound using a reverse-phase HPLC method with UV detection. The purity should ideally be ≥95% for use in biological assays.
Postulated Biological Applications and Screening Strategy
The structural features of 4-carbamoyl-1-(2-chloropyridin-4-yl)piperidine suggest its potential as a modulator of various biological targets. Piperidine-containing molecules are known to exhibit a wide range of activities, including acting as muscarinic antagonists, tubulin inhibitors, and CNS agents[1][4][5].
Hypothesis Generation
-
Enzyme Inhibition: The carboxamide moiety is a classic pharmacophore for engaging with the active sites of enzymes. Targets could include proteases, kinases, or metabolic enzymes like carbonic anhydrases[3].
-
GPCR Modulation: The rigid scaffold combining aromatic and saturated heterocyclic rings is a common feature in ligands for G-Protein Coupled Receptors (GPCRs).
-
Antiproliferative Activity: Certain piperidine carboxamides have demonstrated potent antiproliferative effects by inhibiting tubulin polymerization, a validated anti-cancer strategy[5].
Proposed Biological Screening Cascade
A tiered screening approach is the most efficient method for identifying and validating the biological activity of a new chemical entity. This process ensures that resources are focused on the most promising activities.
Caption: A tiered workflow for biological screening.
Experimental Protocol - Screening Cascade:
-
Tier 1 - Primary Screening: The compound is initially tested at a single, high concentration (e.g., 10 µM) against a broad panel of diverse biological targets. This could include commercially available panels for kinases, GPCRs, and ion channels. The goal is to identify initial "hits."
-
Tier 2 - Hit Confirmation and Potency: Hits from the primary screen are validated through dose-response experiments. The compound is tested across a range of concentrations (e.g., 8-10 points) to determine its potency, typically expressed as an IC₅₀ (for inhibitors) or EC₅₀ (for activators). This step confirms the activity and establishes its strength.
-
Tier 3 - Selectivity and Cellular Function: Confirmed hits are then evaluated for specificity. The compound is tested against a panel of targets closely related to the primary hit to ensure it is not a promiscuous binder. For example, a confirmed M₂ muscarinic receptor antagonist should be tested against M₁, M₃, M₄, and M₅ subtypes[4]. Finally, the compound's activity is assessed in a relevant cell-based assay to confirm that its molecular activity translates to a functional effect in a biological system.
Safety and Toxicological Profile
Early assessment of safety is crucial. Piperidine itself is a corrosive and flammable liquid that can cause skin and eye irritation[6][7][8][9]. While the derivatized solid form is expected to be less hazardous, appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn at all times.
Initial Safety Assays:
-
Cytotoxicity: An initial assessment of cytotoxicity in a standard cell line (e.g., HEK293 or HepG2) should be performed to identify any general cell-killing effects.
-
hERG Channel Assay: Early evaluation of potential cardiac liability via an assay for inhibition of the hERG potassium channel is a standard step in drug discovery.
-
In Silico Prediction: Computational models can be used to predict potential liabilities, such as mutagenicity or hepatotoxicity, to guide further experimental work.
References
-
PubChem. 4-Piperidinopiperidine carbamoyl chloride. National Center for Biotechnology Information. [Link]
-
DTIC. Piperidine Synthesis. Defense Technical Information Center. [Link]
-
Gallo, G., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 26(13), 4069. [Link]
-
Mase, T., et al. (2001). Pharmacological properties of (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide: a novel mucarinic antagonist with M(2)-sparing antagonistic activity. Journal of Pharmacology and Experimental Therapeutics, 297(2), 790-7. [Link]
-
British Pharmacopoeia. (2018). Safety data sheet. [Link]
-
Koyiri, K., et al. (2017). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry, 10(2), 481-484. [Link]
-
De Luca, L., et al. (2024). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as human Carbonic Anhydrase inhibitors. University of Cagliari Institutional Research Repository. [Link]
-
Krasavin, M., et al. (2014). Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. Bioorganic & Medicinal Chemistry Letters, 24(18), 4483-4487. [Link]
-
Szymański, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 270, 116343. [Link]
-
Shim, J. Y., et al. (2002). Molecular interaction of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor. Journal of Medicinal Chemistry, 45(7), 1447-1459. [Link]
-
PharmaCompass. 4-carbamoyl-4-piperidino-piperidine. [Link]
-
National Center for Biotechnology Information. (2013). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 14. NCBI Bookshelf. [Link]
-
PubChem. 1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride. National Center for Biotechnology Information. [Link]
-
Ataman Kimya. PIPERIDINE. [Link]
-
De Luca, L., et al. (2024). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters, 15(4). [Link]
-
Loba Chemie. PIPERIDINE FOR SYNTHESIS. [Link]
-
Cossy, J. (2005). Selective methodologies for the synthesis of biologically active piperidinic compounds. The Chemical Record, 5(2), 70-80. [Link]
-
de Fatima, A., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 17(2), 249. [Link]
-
National Forensic Laboratory, Slovenia. (2020). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). [Link]
-
Chemos GmbH & Co.KG. (2021). Safety Data Sheet: Piperidine. [Link]
-
Wiebe, C., et al. (2018). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 23(1), 193. [Link]
-
Murguia-Mendoza, A., et al. (2022). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 27(19), 6667. [Link]
-
Pomonis, J. D., et al. (2003). N-(4-Tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carbox-amide (BCTC), a Novel, Orally Effective Vanilloid Receptor 1 Antagonist with Analgesic Properties. Journal of Pharmacology and Experimental Therapeutics, 306(1), 387-393. [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iris.unica.it [iris.unica.it]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological properties of (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide: a novel mucarinic antagonist with M(2)-sparing antagonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmacopoeia.com [pharmacopoeia.com]
- 7. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. lobachemie.com [lobachemie.com]
- 9. chemos.de [chemos.de]
Technical Guide: Solubilization and Handling of 1-(2-Chloropyridin-4-yl)piperidine-4-carboxamide in DMSO
Topic: 1-(2-Chloropyridin-4-yl)piperidine-4-carboxamide Solubility in DMSO Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Assay Development Scientists[1][2]
Executive Summary
This guide provides a definitive protocol for the solubilization, storage, and handling of 1-(2-Chloropyridin-4-yl)piperidine-4-carboxamide (CAS: 1289002-75-0) in Dimethyl Sulfoxide (DMSO).[1][2] As a functionalized heterocyclic fragment often utilized in drug discovery and fragment-based screening (FBS), this compound exhibits distinct physicochemical properties that dictate its stability and solubility profile.
While specific saturation data is rarely published for this intermediate, its structural motifs—a polar primary amide and a lipophilic chloropyridine—render it highly soluble in polar aprotic solvents.[1][2] This guide establishes a validated workflow to prepare stable stock solutions (typically 10 mM to 100 mM ) while mitigating risks associated with hygroscopicity and compound aggregation.[2]
Physicochemical Profile & Solubility Logic
Understanding the molecular architecture is the first step to mastering solubility.[1][2] The compound consists of a piperidine core linking a polar carboxamide tail and an aromatic chloropyridine head.[1][2]
| Property | Value / Description | Impact on DMSO Solubility |
| Formula | C₁₁H₁₄ClN₃O | Moderate molecular weight facilitates solvation.[1][2] |
| MW | ~239.70 g/mol | Ideal for high-concentration stocks (>50 mM).[1][2] |
| H-Bond Donors | 1 (Amide -NH₂) | Forms strong H-bonds with DMSO oxygen atoms.[1][2] |
| H-Bond Acceptors | 3 (Amide O, Pyridine N, Piperidine N) | Interacts with water; risk of precipitation upon dilution.[2] |
| LogP (Predicted) | ~0.8 – 1.2 | Balanced lipophilicity ensures good solubility in organic solvents.[2] |
| Physical State | Solid (Powder) | Requires mechanical disruption (vortex/sonication) to dissolve.[2] |
Mechanistic Solvation in DMSO
DMSO is a dipolar aprotic solvent (
-
Dipole-Dipole Interactions: The sulfoxide group (S=O) of DMSO interacts strongly with the polarized amide hydrogens and the pyridine ring.[1][2]
-
Disruption of Lattice Energy: The energy required to break the crystal lattice of the solid is overcome by the favorable solvation enthalpy of the piperidine and pyridine rings.[1][2]
Figure 1: Mechanistic pathway of dissolution. DMSO overcomes the crystal lattice energy via specific interactions with the amide and pyridine moieties.[1][2]
Preparation Protocol: Standard Stock Solution (10 mM)
Objective: Prepare a 10 mM stock solution of 1-(2-Chloropyridin-4-yl)piperidine-4-carboxamide in anhydrous DMSO.
Reagents & Equipment[1][2][3][4]
-
Compound: 1-(2-Chloropyridin-4-yl)piperidine-4-carboxamide (>95% purity).[1][2]
-
Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves).[2]
-
Vessel: Amber glass vial (borosilicate) with a PTFE-lined screw cap.
-
Equipment: Analytical balance, vortex mixer, ultrasonic bath.[1][2]
Step-by-Step Methodology
-
Weighing:
-
Volume Adjustment (Gravimetric Method):
-
Dissolution:
-
Validation:
Solubility Assessment Workflow (High Concentration)
For applications requiring higher concentrations (e.g., NMR, animal dosing), use this stepwise saturation protocol.[2]
Figure 2: Stepwise addition protocol to determine maximum solubility limit without wasting compound.
Stability, Storage, and Troubleshooting
Stability Profile
-
Chemical Stability: The chloropyridine and carboxamide groups are chemically stable in DMSO at Room Temperature (RT) for short periods (<24 hours).[2]
-
Hygroscopicity: DMSO is hygroscopic.[1][2] Absorbed water can cause the compound (which is less soluble in water) to precipitate over time.[2]
Storage Recommendations
| Condition | Duration | Protocol |
| -80°C | 6–12 Months | Optimal.[1][2] Use aliquots to avoid freeze-thaw cycles.[1][2] |
| -20°C | 1–3 Months | Standard.[1][2] Ensure vials are tightly sealed (Parafilm).[2] |
| RT (25°C) | < 48 Hours | Keep in dark.[2] Monitor for precipitation. |
Troubleshooting "Crash Out"
A common issue in biological assays is the compound precipitating when the DMSO stock is diluted into aqueous buffer (e.g., PBS).[2]
-
Root Cause: The compound's LogP suggests moderate lipophilicity; rapid change in solvent polarity forces aggregation.[1][2]
-
Solution:
-
Intermediate Dilution: Dilute DMSO stock into 50% DMSO/Water first, then into final buffer.
-
Surfactants: Add 0.05% Tween-20 or Triton X-100 to the assay buffer before adding the compound.
-
References
-
Compound Identification: BLD Pharm.[1][2][4] (n.d.). 1-(2-Chloropyridin-4-yl)piperidine-4-carboxamide (CAS 1289002-75-0).[1][2][4] Retrieved from
-
DMSO Solubility in Screening: Lepailleur, A., et al. (2021).[1][2] DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(11), 3394.[2] Retrieved from [2]
-
Piperidine Carboxamide Synthesis: National Institutes of Health (NIH).[1][2] (2010).[2] Identification of potent and reversible piperidine carboxamides.... PMC.[1][2] Retrieved from
-
General Solubility Protocols: Enamine Ltd. (n.d.).[1][2] Handling and Storage of Compound Libraries. Retrieved from
Sources
The Pyridine-Piperidine Carboxamide Scaffold: A Technical Guide to Design, Synthesis, and Application
Executive Summary
The pyridine-piperidine carboxamide motif represents a "privileged scaffold" in modern medicinal chemistry, appearing in over 60 FDA-approved therapeutics.[1][2] This architecture synergizes the electron-deficient, hydrogen-bond accepting nature of pyridine with the solubilizing, sp3-rich character of piperidine , linked by a robust carboxamide vector.
This guide provides a technical deep-dive for drug discovery scientists, moving beyond basic definitions to explore the structural activity relationships (SAR), synthetic bottlenecks, and validated protocols required to deploy this building block effectively.
Structural Rationale & Pharmacophore Analysis
The "Phenyl-Pyridine Switch"
Replacing a phenyl ring with a pyridine (the "N-scan") is a standard optimization tactic. In the context of carboxamides, this substitution often improves solubility and metabolic stability.
-
Electronic Effects: The pyridine nitrogen pulls electron density, lowering the pKa of the amide proton (if the pyridine is attached to the amide nitrogen) or altering the electrophilicity of the carbonyl (if attached to the carbonyl).
-
Metabolic Stability: Pyridine rings are generally less prone to oxidative metabolism by CYP450 isoforms compared to phenyl rings, which are electron-rich and susceptible to epoxidation.
The Piperidine "Solubility Engine"
The piperidine ring serves two critical functions:
-
Fsp3 Enhancement: It introduces three-dimensionality (escape from "flatland"), which correlates with improved clinical success rates by reducing non-specific binding.
-
Solubility Handle: The basic nitrogen (pKa ~11) allows for salt formation, drastically improving aqueous solubility.
Pharmacophore Visualization
The following diagram illustrates the functional zones of the scaffold.
Figure 1: Pharmacophore mapping of the Pyridine-Piperidine Carboxamide scaffold, highlighting the distinct roles of each subunit in ligand-target binding.
Synthetic Methodologies
Synthesizing this scaffold presents specific challenges, particularly the poor nucleophilicity of aminopyridines (if the amide is reversed) or the zwitterionic nature of pyridine carboxylic acids.
The "Workhorse" Route: T3P-Mediated Coupling
While HATU and EDC are common, Propylphosphonic Anhydride (T3P) is the superior reagent for this specific scaffold.
-
Causality: Pyridine carboxylic acids are often insoluble in DCM. T3P is supplied in EtOAc or DMF, solubilizing the zwitterionic acid. Furthermore, T3P produces water-soluble byproducts, eliminating the need for acidic washes which would protonate and trap the basic product.
Synthetic Workflow Diagram
Figure 2: Optimized synthetic workflow using T3P for amide formation, addressing solubility issues inherent to pyridine acids.
Case Studies in Drug Discovery
11 -HSD1 Inhibitors (Metabolic Disease)
Inhibitors of 11
-
Role of Scaffold: The pyridine-piperidine carboxamide core provides the necessary geometry to bind to the enzyme active site while maintaining high oral bioavailability. The amide acts as a rigid linker that orients the lipophilic cyclohexyl group and the polar piperidine acid into their respective pockets.
-
Outcome: The scaffold allowed for the replacement of earlier adamantane-based inhibitors, improving metabolic stability and reducing lipophilicity (LogD).
P2X7 Receptor Antagonists (Inflammation)
The P2X7 receptor is a key player in the release of pro-inflammatory cytokines like IL-1
-
Design Challenge: Early P2X7 antagonists were highly lipophilic (adamantane amides), leading to poor pharmacokinetics.
-
Solution: Incorporation of the pyridine-piperidine carboxamide motif.[7] The pyridine nitrogen accepts a hydrogen bond in the receptor pocket, while the piperidine ring allows for the introduction of polar groups to lower LogP without sacrificing potency.
Experimental Protocols
Protocol A: T3P-Mediated Amide Coupling
This protocol is optimized for coupling pyridine carboxylic acids with hindered piperidines.
Materials:
-
Pyridine-carboxylic acid (1.0 equiv)
-
Piperidine derivative (1.1 equiv)
-
T3P (Propylphosphonic anhydride), 50 wt. % in EtOAc (1.5 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: EtOAc or DMF (if starting acid is highly insoluble)
Step-by-Step Methodology:
-
Dissolution: Charge the pyridine carboxylic acid and the piperidine amine into a reaction vessel. Add EtOAc (10 mL per gram of substrate).
-
Note: If the solution remains a suspension, add DMF dropwise until homogeneity is achieved. T3P requires a homogeneous solution for optimal kinetics.
-
-
Base Addition: Cool the mixture to 0°C. Add DIPEA dropwise. Stir for 10 minutes.
-
Causality: Cooling prevents exotherms that could degrade sensitive side chains.
-
-
Activation & Coupling: Add T3P solution dropwise over 5 minutes. Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Validation: Monitor by LCMS. Look for the disappearance of the acid (M+1) and formation of the product amide.
-
-
Workup:
-
Dilute with EtOAc.
-
Wash with water (x2), saturated NaHCO3 (x1), and brine (x1).
-
Why? T3P byproducts are water-soluble phosphates. Unlike EDC, no urea byproducts remain.
-
-
Isolation: Dry over Na2SO4, filter, and concentrate.
Protocol B: Boc-Deprotection & Salt Formation
Essential for generating the free piperidine amine or its pharmaceutically acceptable salt.
Materials:
-
Boc-protected Pyridine-Piperidine Carboxamide
-
4M HCl in Dioxane
-
Diethyl Ether (Et2O)
Methodology:
-
Dissolve the Boc-protected intermediate in a minimal amount of dry DCM or Dioxane.
-
Add 4M HCl in Dioxane (5-10 equiv) at 0°C.
-
Stir at RT for 1-2 hours.
-
Visual Check: A white precipitate (the HCl salt) usually forms.
-
-
Precipitation: Add excess Diethyl Ether to force full precipitation of the salt.
-
Filtration: Filter the solid under nitrogen. Wash with Et2O.
-
Note: Pyridine salts are hygroscopic. Handle under inert atmosphere to prevent the solid from turning into a gum (deliquescence).
-
Comparative Data: Coupling Reagents
| Reagent | Cost | Solubility Tolerance | Workup Ease | Racemization Risk | Suitability for Pyridine Acids |
| T3P | High | High (DMF/EtOAc) | Excellent (Aq. wash) | Low | Optimal |
| HATU | High | High (DMF) | Moderate (DMF removal) | Low | Good |
| EDC/HOBt | Low | Low (DCM) | Poor (Urea removal) | Moderate | Poor (Zwitterion issues) |
| SOCl2 | Low | N/A | Difficult (Acidic) | High | Poor (Side reactions) |
References
-
Scott, J. S., et al. (2012). Discovery of a potent, selective, and orally bioavailable acidic 11
-hydroxysteroid dehydrogenase type 1 (11 -HSD1) inhibitor: discovery of AZD4017.[3] Journal of Medicinal Chemistry, 55(12), 5951-5964.[3] Link -
Bhattacharya, A., et al. (2023). Synthesis and biological evaluation of carboxamide and quinoline derivatives as P2X7R antagonists. PubMed Central, 10(1). Link
-
Patterson, A. W., et al. (2010). The development and SAR of pyrrolidine carboxamide 11beta-HSD1 inhibitors.[8] Bioorganic & Medicinal Chemistry Letters, 20(10). Link
-
Dunetz, J. R., et al. (2016). T3P: The propylphosphonic anhydride amide coupling agent. Organic Process Research & Development, 20(2), 140-177. Link
-
Welsch, M. E., et al. (2016). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology, 14(3), 347-361. Link
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Discovery of a potent, selective, and orally bioavailable acidic 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor: discovery of 2-[(3S)-1-[5-(cyclohexylcarbamoyl)-6-propylsulfanylpyridin-2-yl]-3-piperidyl]acetic acid (AZD4017) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel acidic 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor with reduced acyl glucuronide liability: the discovery of 4-[4-(2-adamantylcarbamoyl)-5-tert-butyl-pyrazol-1-yl]benzoic acid (AZD8329) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective P2X7 receptor antagonists for chronic inflammation and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. The development and SAR of pyrrolidine carboxamide 11beta-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Sourcing and Quality Control of 1-(2-Chloropyridin-4-yl)piperidine-4-carboxamide
For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount to the success of any research endeavor. This guide provides an in-depth technical overview of 1-(2-Chloropyridin-4-yl)piperidine-4-carboxamide, a key building block in modern medicinal chemistry. We will explore its commercial availability, criteria for supplier selection, and essential quality control protocols to ensure the compound's identity, purity, and stability.
Introduction to 1-(2-Chloropyridin-4-yl)piperidine-4-carboxamide
1-(2-Chloropyridin-4-yl)piperidine-4-carboxamide (CAS No. 1289002-75-0) is a substituted piperidine derivative that has garnered interest within the drug discovery community. The piperidine scaffold is a prevalent motif in a multitude of FDA-approved drugs and clinical candidates due to its favorable physicochemical properties and its ability to serve as a versatile scaffold for exploring chemical space. The presence of a chloropyridine moiety offers a handle for further chemical modification, such as cross-coupling reactions, while the carboxamide group can participate in crucial hydrogen bonding interactions with biological targets.
The structural alerts within this molecule suggest its potential application as an intermediate in the synthesis of inhibitors for various enzymes and receptors. For instance, similar piperidine carboxamide cores have been identified in potent and selective inhibitors of kinases, proteases, and G-protein coupled receptors.[1][2] Therefore, access to a reliable and well-characterized source of this compound is a critical first step for research programs targeting these and other biological pathways.
Commercial Suppliers and Due Diligence
A number of chemical suppliers offer 1-(2-Chloropyridin-4-yl)piperidine-4-carboxamide. However, the quality and documentation can vary significantly. The following table provides a summary of some commercial sources. It is important to note that this is not an exhaustive list and researchers should conduct their own due diligence.
| Supplier | CAS Number | Additional Information |
| BLDpharm | 1289002-75-0 | Offers the product and mentions the availability of analytical data such as NMR, HPLC, LC-MS, and UPLC upon request.[3] |
| Chem-Impex | 99586-65-9 (for a related compound) | Provides related chloropyridine carboxamide compounds, indicating expertise in this chemical class.[4] |
| BroadPharm | 1242240-92-1 (for a related compound) | Lists similar piperidine carboxamide derivatives with stated purity and available NMR data.[5] |
Key Considerations for Supplier Selection:
-
Purity: Look for suppliers that provide a purity specification, typically ≥97% by HPLC for research-grade materials.
-
Certificate of Analysis (CoA): A comprehensive CoA is non-negotiable. It should include, at a minimum, the batch number, purity determined by a quantitative method (e.g., HPLC), and confirmation of identity (e.g., ¹H NMR and Mass Spectrometry).
-
Analytical Data: Reputable suppliers will provide access to the raw analytical data (e.g., spectra and chromatograms) upon request. This allows for independent verification of the data presented on the CoA.
-
Consistency: For long-term projects, inquire about the supplier's ability to provide consistent quality across different batches.
-
Transparency: The supplier should be willing to provide information about the synthesis route if requested, as this can give insights into potential impurities.
In-House Quality Control: A Self-Validating System
Upon receipt of 1-(2-Chloropyridin-4-yl)piperidine-4-carboxamide, it is crucial to perform in-house quality control to verify the supplier's claims and to ensure the material is suitable for its intended use. The following workflow and protocols represent a robust system for the validation of a new batch of this compound.
Caption: A logical workflow for the in-house quality control of a newly received chemical reagent.
Experimental Protocol: Identity Confirmation by ¹H NMR
Rationale: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for confirming the chemical structure of a molecule. The chemical shifts, splitting patterns, and integration of the peaks in the spectrum provide a unique fingerprint of the compound.
Methodology:
-
Sample Preparation: Accurately weigh approximately 5 mg of 1-(2-Chloropyridin-4-yl)piperidine-4-carboxamide and dissolve it in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Data Analysis: Process the spectrum and compare it to the expected chemical shifts and coupling constants for the structure.
Expected ¹H NMR Data (Predicted): The following is a predicted ¹H NMR spectrum. Actual values may vary slightly depending on the solvent and instrument.
-
Pyridine Ring Protons: Expect three signals in the aromatic region (δ 7.0-8.5 ppm). The proton adjacent to the nitrogen will be the most downfield.
-
Piperidine Ring Protons: Multiple signals in the aliphatic region (δ 1.5-4.0 ppm). The protons alpha to the nitrogen will be the most downfield of this group.
-
Carboxamide Protons: Two broad singlets for the -NH₂ protons, which may be solvent-exchangeable.
Experimental Protocol: Purity Assessment by HPLC-UV
Rationale: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for assessing the purity of small molecules.[6] It separates the main compound from any impurities, and the peak area of the main compound relative to the total peak area gives a measure of its purity.
Methodology:
-
Sample Preparation: Prepare a stock solution of 1-(2-Chloropyridin-4-yl)piperidine-4-carboxamide in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. Dilute this stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.
-
Chromatographic Conditions: A general-purpose reversed-phase method is a good starting point.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 10-90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm (or a wavelength determined by a UV scan of the compound)
-
Injection Volume: 10 µL
-
-
Data Analysis: Integrate all peaks in the chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Data Presentation:
| Parameter | Expected Result |
| ¹H NMR | Spectrum consistent with the structure of 1-(2-Chloropyridin-4-yl)piperidine-4-carboxamide. |
| Mass Spec | [M+H]⁺ ion corresponding to the molecular weight of the compound (239.70 g/mol ). |
| HPLC Purity | ≥ 97% |
Synthetic Considerations and Potential Impurities
Understanding the likely synthetic route to 1-(2-Chloropyridin-4-yl)piperidine-4-carboxamide can help in anticipating potential impurities. A plausible synthesis involves the nucleophilic aromatic substitution of 2,4-dichloropyridine with piperidine-4-carboxamide.
Caption: A potential synthetic route to the target compound.
Potential Impurities:
-
Starting Materials: Unreacted 2,4-dichloropyridine or piperidine-4-carboxamide.
-
Positional Isomer: Reaction at the 2-position of the pyridine ring could lead to the formation of 1-(4-chloropyridin-2-yl)piperidine-4-carboxamide.
-
Bis-addition Product: Reaction of two equivalents of piperidine-4-carboxamide with 2,4-dichloropyridine.
-
Solvent Residues: Residual solvents from the reaction and purification steps (e.g., DMF, ethyl acetate).
These potential impurities can be monitored by the HPLC-UV method described above. The positional isomer may have a similar mass but a different retention time.
Conclusion
The reliability of research in drug discovery and development is built upon the quality of the chemical matter used. 1-(2-Chloropyridin-4-yl)piperidine-4-carboxamide is a valuable building block, and its effective use is contingent on sourcing high-purity material. By carefully selecting suppliers based on their documentation and transparency, and by implementing a robust in-house quality control workflow, researchers can proceed with confidence in their experimental results. The protocols and considerations outlined in this guide provide a framework for ensuring the integrity of this and other critical chemical reagents.
References
-
Lawong, A., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology.[1]
-
Pacher, P., et al. (2004). N-(4-Tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine -1(2H)-carbox-amide (BCTC), a Novel, Orally Effective Vanilloid Receptor 1 Antagonist with Analgesic Properties: I. In Vitro Characterization and Pharmacokinetic Properties. Journal of Pharmacology and Experimental Therapeutics.[2]
Sources
- 1. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1289002-75-0|1-(2-Chloropyridin-4-yl)piperidine-4-carboxamide|BLD Pharm [bldpharm.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 1-(6-chloropyrimidin-4-yl)piperidine-4-carboxamide, 1242240-92-1 | BroadPharm [broadpharm.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: High-Precision Kinase Inhibitor Design using the 1-(2-Chloropyridin-4-yl)piperidine-4-carboxamide Scaffold
Abstract & Strategic Rationale
In the landscape of modern kinase inhibitor design, the 1-(2-Chloropyridin-4-yl)piperidine-4-carboxamide molecule represents a "privileged structure"—a versatile, high-value intermediate that bridges fragment-based screening and lead optimization.
This application note details the utility of this scaffold in targeting serine/threonine kinases, specifically Hematopoietic Progenitor Kinase 1 (HPK1) and Protein Kinase B (Akt/PKB) . The structural logic is threefold:
-
The Anchor (Carboxamide): The primary amide moiety functions as a critical hydrogen bond donor/acceptor pair, capable of engaging the kinase hinge region (e.g., Glu92 in HPK1) or solvent-exposed aspartate residues.
-
The Linker (Piperidine): The saturated ring provides a rigid, defined vector that directs substituents out of the ATP-binding pocket, improving solubility and metabolic stability compared to phenyl-based linkers.
-
The Pivot Point (2-Chloropyridine): The 2-chloro substituent serves as an electrophilic handle for late-stage diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig), allowing rapid generation of Structure-Activity Relationship (SAR) libraries.
Structural Biology & Mechanism of Action[1]
To effectively use this scaffold, researchers must understand its binding topology. The piperidine-carboxamide motif typically adopts a specific conformation within the ATP-binding cleft.
Binding Mode Visualization
The following diagram illustrates the pharmacophore mapping of the scaffold within a theoretical kinase active site (based on HPK1/Akt homology).
Caption: Pharmacophore mapping of the scaffold. The 2-Cl position (Yellow path) allows access to the hydrophobic back pocket, while the amide (Red path) anchors the molecule to the kinase hinge.
Experimental Protocols
Protocol A: Synthesis of the Core Scaffold
Objective: Synthesize 1-(2-Chloropyridin-4-yl)piperidine-4-carboxamide via Nucleophilic Aromatic Substitution (SNAr).
Reagents:
-
2,4-Dichloropyridine (CAS: 26452-80-2)
-
Piperidine-4-carboxamide (CAS: 39546-32-2)
-
N,N-Diisopropylethylamine (DIPEA) or K2CO3
-
DMF or DMSO (Anhydrous)
Step-by-Step Methodology:
-
Preparation: In a 100 mL round-bottom flask, dissolve 2,4-Dichloropyridine (1.0 eq, 10 mmol) and Piperidine-4-carboxamide (1.1 eq, 11 mmol) in anhydrous DMF (20 mL).
-
Base Addition: Add DIPEA (2.5 eq, 25 mmol) dropwise.
-
Note: Inorganic bases like K2CO3 can be used but may require heating to 80°C.
-
-
Reaction: Stir the mixture at 90°C for 4–6 hours. Monitor by LC-MS for the disappearance of the dichloropyridine (m/z 147) and formation of the product (m/z ~240).
-
Critical Checkpoint: Regioselectivity is generally favored at the C4 position of the pyridine due to lower steric hindrance compared to C2, but verify by 1H NMR.
-
-
Workup: Cool to room temperature. Pour into ice-cold water (100 mL). The product typically precipitates as a white/off-white solid.
-
Purification: Filter the solid, wash with water and cold diethyl ether. If no precipitate forms, extract with EtOAc, dry over Na2SO4, and purify via flash chromatography (DCM:MeOH gradient).
Protocol B: Late-Stage Diversification (Suzuki-Miyaura Coupling)
Objective: Replace the 2-chloro "warhead" with aryl/heteroaryl groups to probe the kinase back-pocket.
Reagents:
-
Core Scaffold (from Protocol A)
-
Aryl Boronic Acids (Library: R-B(OH)2)
-
Pd(dppf)Cl2·DCM (Catalyst)
-
Cs2CO3 (2M aqueous solution)
-
1,4-Dioxane[1]
Workflow:
-
Loading: In a microwave vial, charge Core Scaffold (1.0 eq), Boronic Acid (1.5 eq), and Cs2CO3 (3.0 eq).
-
Solvent: Add 1,4-Dioxane (degassed).
-
Catalyst: Add Pd(dppf)Cl2 (0.05 eq) under nitrogen atmosphere.
-
Coupling: Heat at 100°C for 12 hours (thermal) or 120°C for 30 min (microwave).
-
Validation: Filter through Celite, concentrate, and purify via Prep-HPLC.
Biological Validation: HPK1 Kinase Assay
Context: HPK1 is a negative regulator of T-cell activation.[2] Inhibitors using the carboxamide scaffold have shown promise in immuno-oncology.
Method: ADP-Glo™ Kinase Assay (Promega).
| Parameter | Condition | Notes |
| Enzyme | Recombinant Human HPK1 | 0.5–2.0 ng/well |
| Substrate | Myelin Basic Protein (MBP) | 20 µM final conc. |
| ATP Concentration | 10 µM | Near Km to ensure competitive inhibition |
| Incubation | 60 min @ Room Temp | |
| Detection | Luminescence | Integration time: 0.5–1.0 sec |
Data Analysis:
Calculate Percent Inhibition:
Fit data to a 4-parameter logistic equation to determine IC50.
Case Study: SAR Optimization Workflow
The following workflow demonstrates how this specific scaffold allows for the transformation of a weak fragment into a nanomolar inhibitor.
Caption: Optimization workflow. The 2-Cl parent is inactive/weak but serves as the gateway to high-potency analogs (e.g., Indazole derivatives).
Comparative Data Analysis (Expected Trends)
Based on literature regarding piperidine-carboxamide inhibitors (see References), the following trends are established:
-
Parent Molecule: The 2-chloro parent often shows weak affinity (IC50 > 10 µM) because it lacks the hydrophobic bulk required to fill the kinase back-pocket.
-
Aryl Substitution: Replacing Cl with a phenyl group typically improves potency to the micromolar range (1–5 µM).
-
Heteroaryl Substitution: Introduction of fused ring systems (e.g., indazoles, pyrrolopyrimidines) at the 2-position often yields nanomolar potency (10–100 nM) by engaging specific gatekeeper residues or water-mediated networks.
References
-
HPK1 Inhibitor Discovery: "Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds." ACS Medicinal Chemistry Letters (2021).[3]
-
Akt Inhibitor Development: "Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt)." Journal of Medicinal Chemistry (2010).
-
Scaffold Synthesis: "1-(Pyridin-4-yl)-piperidine-4-carboxylic acid synthesis." ChemicalBook Protocols.
-
2-Chloropyridine Reactivity: "Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1." Drug Metabolism and Disposition (2009).[4]
-
HPK1 Structural Insights: "Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors." ResearchGate (2025).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Potent and Selective Biaryl Amide Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Regioselective Coupling of Piperidine-4-carboxamide to 2,4-Dichloropyridine
Executive Summary & Strategic Analysis
This application note details the protocol for the nucleophilic aromatic substitution (
The Regioselectivity Challenge
The core challenge in this transformation is distinguishing between the two electrophilic sites on the pyridine ring: C2 and C4 .
-
C4 Position (Preferred): Under standard thermal
conditions, nucleophilic attack by secondary amines occurs preferentially at the C4 position. This is driven by the greater stabilization of the Meisenheimer intermediate when the negative charge is delocalized onto the ring nitrogen (para-like resonance). -
C2 Position: While the C2 position is inductively activated by the adjacent nitrogen, the intermediate formed upon attack is less stable than the C4 intermediate. Additionally, steric hindrance from the lone pair on the pyridine nitrogen can disfavor approach at C2.
Target Product: The standard protocol described below yields 2-chloro-4-(4-carbamoylpiperidin-1-yl)pyridine as the major isomer (>90% selectivity typical).
Reaction Scheme & Mechanism
The following diagram illustrates the competing pathways and the favored energetic trajectory.
Figure 1: Mechanistic pathway showing the kinetic preference for C4 substitution in 2,4-dichloropyridine.
Experimental Protocol: Thermal Coupling
This protocol is optimized for gram-scale synthesis to maximize the yield of the C4-substituted product while minimizing bis-substitution or C2-impurity.
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4] | Role |
| 2,4-Dichloropyridine | 147.99 | 1.0 | Electrophile |
| Piperidine-4-carboxamide | 128.17 | 1.1 | Nucleophile |
| Potassium Carbonate ( | 138.21 | 2.0 | Base (Scavenger) |
| DMF (Anhydrous) | - | 10 vol | Solvent |
| Ethyl Acetate / Water | - | - | Workup |
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, charge 2,4-dichloropyridine (1.0 eq) and piperidine-4-carboxamide (1.1 eq).
-
Add anhydrous DMF (Dimethylformamide) to achieve a concentration of approximately 0.5 M (relative to the pyridine).
-
Add finely ground, anhydrous
(2.0 eq) in one portion. -
Note: DIPEA (2.5 eq) can be used as an alternative base if solubility is an issue, but carbonate salts generally suppress bis-addition better.
-
-
Reaction Execution:
-
Fit the flask with a reflux condenser and heat the mixture to 80°C under an inert atmosphere (
or Ar). -
Monitoring: Monitor by TLC (System: 5% MeOH in DCM) or LC-MS after 2 hours. The product is more polar than the starting dichloride.
-
Endpoint: The reaction typically reaches completion within 4–6 hours. Do not overheat (>100°C) or extend time unnecessarily to avoid displacing the second chloride at C2.
-
-
Workup (Precipitation Method - Preferred):
-
Cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture into ice-cold water (10 volumes relative to DMF).
-
Stir vigorously for 30 minutes. The product, being a secondary amide, often precipitates as a white or off-white solid.
-
Filter the solid, wash with copious water (to remove DMF and inorganic salts), and hexanes (to remove unreacted dichloride).
-
Dry under high vacuum at 45°C.
-
-
Workup (Extraction Method - Alternative):
-
Purification:
-
If necessary, purify via flash column chromatography on silica gel.
-
Eluent: Gradient of 0%
10% Methanol in Dichloromethane. The amide functionality makes the product significantly more polar than the starting materials.
-
Quality Control & Analytical Validation
Verifying the regiochemistry is critical. The following NMR signatures distinguish the C4-isomer (desired) from the C2-isomer.
1H NMR Diagnostic Signals (DMSO- )
| Feature | C4-Product (2-Cl-4-subst.) | C2-Product (4-Cl-2-subst.) |
| C3-H Proton | Doublet (d, J~6Hz) or Singlet-like Located ortho to the amine, shielded. | Singlet Located at C3, isolated between Cl and N. |
| C2-H vs C6-H | C6-H is a doublet (d, J~6Hz). C2-Cl has no proton. | C6-H is a doublet. C4-Cl has no proton. |
| Key Distinction | The C3-H in the C4-product is adjacent to the C2-Cl and C4-N. In the C2-product, the C3-H is between the C2-N and C4-Cl.[6][7] | The C3-H in the C2-isomer typically appears further downfield due to the deshielding effect of the adjacent Cl at C4. |
LC-MS Validation:
-
Mass: Both isomers have the same m/z (M+H).
-
Retention Time: The C4-isomer is typically more polar (elutes earlier on Reverse Phase C18) than the C2-isomer due to the higher dipole moment created by the para-nitrogen electron donation.
Troubleshooting & Optimization Workflow
Use this decision tree to troubleshoot low yields or poor selectivity.
Figure 2: Optimization logic for
Advanced Optimization: Pd-Catalysis
If the thermal
-
Catalyst:
/ Xantphos or BrettPhos. -
Condition: Toluene,
, 100°C. -
Note: Pd-catalysis often favors the C2-position or provides a mixture that is harder to control than the thermal C4-preference of
. Stick to thermal for C4 targets.
Safety & Handling
-
2,4-Dichloropyridine: Toxic if swallowed or in contact with skin. Causes skin irritation.[7] Handle in a fume hood.
-
Piperidine-4-carboxamide: Irritant.[7]
-
DMF: Hepatotoxic and readily absorbed through skin. Use butyl rubber gloves.
References
-
Mechanistic Insight into Pyridine Substitution WuXi AppTec QM Magic Class. "Chapter 29: Regioselectivity in
reaction of Dichloropyrimidines (Analogous Systems)." [Link] -
Experimental Procedures for Aminopyridines Organic Letters (ACS). "A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine." (Demonstrates C4 preference in similar electronic systems). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-Chloro-4-iodopyridine-3-carboxaldehyde synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. 4-Amino-2-Chloropyridine | SIELC Technologies [sielc.com]
- 7. 2-Amino-4-chloropyridine | C5H5ClN2 | CID 581866 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: 1-(2-Chloropyridin-4-yl)piperidine-4-carboxamide as a Key Intermediate for CCR5 Receptor Antagonists
Abstract
The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of R5-tropic Human Immunodeficiency Virus-1 (HIV-1) into host CD4+ T cells, making it a validated and high-value target for antiretroviral therapy.[1][2][3] CCR5 antagonists, such as the FDA-approved drug Maraviroc, function as entry inhibitors by inducing conformational changes in the CCR5 receptor, thereby preventing its interaction with the viral envelope glycoprotein gp120.[4][5] The synthesis of these complex small molecules relies on the efficient preparation of key structural motifs. This guide provides detailed application notes and protocols centered on the synthesis and utility of 1-(2-Chloropyridin-4-yl)piperidine-4-carboxamide , a pivotal intermediate in the development of novel CCR5 antagonists. We present a comprehensive, step-by-step synthesis protocol for this intermediate, its characterization, and its subsequent elaboration into a more complex antagonist scaffold, underpinned by mechanistic insights and practical guidance for researchers in drug discovery and development.
The Central Role of CCR5 in HIV-1 Pathogenesis
HIV-1 entry into host immune cells is a multi-step process initiated by the binding of the viral surface glycoprotein gp120 to the primary cellular receptor, CD4.[1] This initial binding event triggers a conformational change in gp120, exposing a binding site for a secondary co-receptor.[4] Depending on the viral strain, this co-receptor is typically either CCR5 or CXCR4.[1][6] Viruses that utilize CCR5 are termed "R5-tropic" and are predominant during the early stages of infection, making the CCR5 receptor an attractive therapeutic target.[2][6]
CCR5 antagonists are not competitive inhibitors that block the gp120 binding site directly. Instead, they are allosteric modulators that bind to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor.[4][5] This binding stabilizes a receptor conformation that is not recognized by gp120, effectively preventing the final fusion step of the viral and cellular membranes and blocking infection.[7][8] The discovery of a naturally occurring 32-base-pair deletion in the CCR5 gene (CCR5-Δ32), which confers strong resistance to HIV-1 infection in homozygous individuals, provides powerful genetic validation for this therapeutic strategy.[2][9]
Synthesis of Intermediate: 1-(2-Chloropyridin-4-yl)piperidine-4-carboxamide
The title compound serves as a versatile building block. The 2-chloropyridine moiety provides a reactive handle for subsequent cross-coupling reactions, while the piperidine-4-carboxamide core is a common feature in many CCR5 antagonists, contributing to optimal binding interactions within the receptor pocket.[10]
Synthetic Rationale and Workflow
The synthesis is achieved via a nucleophilic aromatic substitution (SNAr) reaction. This is a well-established method for forming carbon-nitrogen bonds on electron-deficient aromatic rings, such as a dichloropyridine. The electron-withdrawing nature of the ring nitrogen and the two chlorine atoms sufficiently activates the pyridine ring for nucleophilic attack by the secondary amine of piperidine-4-carboxamide.
The choice of a suitable base is critical. A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is employed to neutralize the HCl generated during the reaction, driving the equilibrium towards the product without competing with the primary nucleophile. A polar aprotic solvent like Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) is ideal for this reaction class as it can solvate the charged intermediates of the SNAr mechanism and allow for higher reaction temperatures.
Detailed Experimental Protocol
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Amount | Moles (mmol) |
| Piperidine-4-carboxamide | 13165-49-2 | 128.17 | 5.00 g | 39.0 |
| 2,4-Dichloropyridine | 26452-80-2 | 147.99 | 5.77 g | 39.0 |
| DIPEA | 7087-68-5 | 129.24 | 10.2 mL | 58.5 |
| NMP | 872-50-4 | 99.13 | 50 mL | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | As needed | - |
| Hexanes | 110-54-3 | 86.18 | As needed | - |
| Brine | - | - | As needed | - |
| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | As needed | - |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperidine-4-carboxamide (5.00 g, 39.0 mmol) and N-Methyl-2-pyrrolidone (NMP, 50 mL). Stir the mixture at room temperature under a nitrogen atmosphere until the solid dissolves.
-
Addition of Reagents: Add 2,4-dichloropyridine (5.77 g, 39.0 mmol) to the solution, followed by the dropwise addition of diisopropylethylamine (DIPEA, 10.2 mL, 58.5 mmol).
-
Reaction: Heat the reaction mixture to 130 °C and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Pour the dark solution into a separatory funnel containing 200 mL of water and 150 mL of ethyl acetate (EtOAc).
-
Extraction: Shake the funnel vigorously. Separate the organic layer. Extract the aqueous layer two more times with 100 mL of EtOAc.
-
Washing: Combine the organic extracts and wash sequentially with water (3 x 100 mL) and brine (1 x 100 mL). The multiple water washes are crucial to remove the high-boiling point NMP solvent.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield a crude solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 0-10% methanol in dichloromethane to afford the title compound as an off-white solid.
Characterization Data
The structural integrity of the synthesized intermediate must be confirmed through standard analytical techniques.
| Analysis | Expected Results |
| Appearance | Off-white to light tan solid |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.05 (d, 1H), 7.20 (s, 1H), 6.95 (s, 1H), 6.85 (d, 1H), 6.75 (dd, 1H), 3.90 (d, 2H), 3.10 (t, 2H), 2.40 (m, 1H), 1.75 (d, 2H), 1.60 (m, 2H). |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 176.5, 155.0, 151.0, 149.5, 109.0, 107.5, 45.0, 42.0, 28.5. |
| ESI-MS | m/z calculated for C₁₁H₁₄ClN₃O [M+H]⁺: 240.09; found: 240.1. |
| Purity (HPLC) | >95% |
Application in CCR5 Antagonist Synthesis
The synthesized intermediate, 1-(2-Chloropyridin-4-yl)piperidine-4-carboxamide , is a valuable precursor for creating more complex CCR5 antagonists. The chlorine atom at the 2-position of the pyridine ring is susceptible to substitution, often via metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities required for potent receptor antagonism.
Example Protocol: Suzuki Coupling for Elaboration
This protocol demonstrates how to use the intermediate in a Suzuki cross-coupling reaction to introduce an aryl group, a common step in building out the pharmacophore of a CCR5 antagonist.
Procedure:
-
Setup: In an oven-dried flask, combine 1-(2-Chloropyridin-4-yl)piperidine-4-carboxamide (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times.
-
Add Catalyst and Solvent: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a degassed solvent mixture such as dioxane and water (4:1).
-
Reaction: Heat the mixture to 90-100 °C and stir until the reaction is complete as monitored by LC-MS.
-
Workup and Purification: Cool the reaction, dilute with water, and extract with an organic solvent like EtOAc. The combined organic layers are then washed, dried, concentrated, and purified via column chromatography to yield the coupled product.
This elaborated product can then undergo further functionalization, such as amide coupling or reductive amination, to complete the synthesis of a final drug candidate analogous to known CCR5 inhibitors like Maraviroc or Vicriviroc.[11][12][13][14]
Safety and Handling
-
2,4-Dichloropyridine: Corrosive and toxic. Handle in a well-ventilated fume hood. Avoid contact with skin and eyes.
-
NMP: A reproductive toxin. Use with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
DIPEA: Corrosive and flammable. Handle with care in a fume hood.
-
Palladium Catalysts: Can be pyrophoric. Handle under an inert atmosphere.
-
Standard laboratory safety practices should be followed at all times.
References
- Vertex AI Search. (2024, June 21). What are CCR5 antagonists and how do they work?
- Wikipedia. CCR5 receptor antagonist.
- Frontiers.
- PMC.
- YouTube. Pharmacology of Chemokine receptor ‐5 antagonists CCR5 Antiretroviral Drugs.
- Journal of Viral Entry. Nature and function of CCR5 in immune activation, HIV-1 entry, and targeted therapeutics.
- PNAS. HIV-1 exploits CCR5 conformational heterogeneity to escape inhibition by chemokines.
- PMC. CCR5 Antagonism in HIV Infection: Current Concepts and Future Opportunities.
- Hilaris Publisher. CCR5: HIV-1 Entry, Therapies, Resistance.
- Vertex AI Search. (2024, June 21).
- Google Patents. US8779143B2 - Crystalline forms of maraviroc phosphate and process for maraviroc amorphous form.
- ChemicalBook. 1-(PYRIDIN-4-YL)-PIPERIDINE-4-CARBOXYLIC ACID synthesis.
- PMC. An expedient synthesis of maraviroc (UK-427,857)
- ChemicalBook. Maraviroc synthesis.
- Google Patents. WO2014173375A8 - A process for the synthesis of maraviroc.
- Google Patents.
- European Patent Office.
- Semantic Scholar. Table 3 from An expedient synthesis of maraviroc (UK-427857)
- Google Patents. WO2014173375A1 - A process for the synthesis of maraviroc.
- UniCA IRIS. Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors.
- ResearchGate. Initial synthesis of UK427,857 (Maraviroc).
- PMC.
- DrugFuture. Maraviroc.
- Scientific.net.
- PMC.
- Rasayan Journal of Chemistry. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES.
- PMC. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt).
- PubMed. Characterization of a New Rat Urinary Metabolite of Piperine by LC/NMR/MS Studies.
- PubMed. Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 2: Discovery of potent, selective, and orally bioavailable compounds.
- MDPI. Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides.
- BLDpharm. 1-(2-Chloropyridin-4-yl)piperidine-4-carboxamide.
- RSC Publishing. Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists.
- EMBL-EBI. Piperazine-based CCR5 antagonists as HIV-1 inhibitors. IV. Discovery of 1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]- 4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]- 4-methylpiperidine (Sch-417690/Sch-D), a potent, highly selective, and orally bioavailable CCR5 antagonist.
- IJPRS. Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl)
- ResearchGate.
- Der Pharma Chemica. Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide.
- ResearchGate. Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine.
Sources
- 1. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. Frontiers | CCR5 as a Coreceptor for Human Immunodeficiency Virus and Simian Immunodeficiency Viruses: A Prototypic Love-Hate Affair [frontiersin.org]
- 3. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 4. Targeting CCR5 as a Component of an HIV-1 Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are CCR5 modulators and how do they work? [synapse.patsnap.com]
- 6. CCR5 Antagonism in HIV Infection: Current Concepts and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are CCR5 antagonists and how do they work? [synapse.patsnap.com]
- 8. youtube.com [youtube.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An expedient synthesis of maraviroc (UK-427,857) via C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WO2014173375A1 - A process for the synthesis of maraviroc - Google Patents [patents.google.com]
- 13. Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Document: Piperazine-based CCR5 antagonists as HIV-1 inhibitors. IV. Discovery of 1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]- 4-[4-[2-methoxy-1(R)-4-(t... - ChEMBL [ebi.ac.uk]
Application Note: High-Fidelity Synthesis and Evaluation of Pyridine-Piperidine TRPV1 Antagonists
Abstract & Strategic Rationale
The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a validated target for neuropathic pain and inflammatory hyperalgesia.[1] While first-generation antagonists (e.g., Capsazepine) suffered from poor pharmacokinetic profiles, second-generation urea-based antagonists like A-425619 and BCTC demonstrated high potency. However, on-target side effects, specifically hyperthermia, have necessitated the development of structurally diverse analogs to separate analgesia from thermoregulatory dysfunction.
This Application Note details the modular synthesis of Pyridine-Piperidine Urea antagonists. This scaffold utilizes the piperidine ring as a rigid linker to orient the "head" (pyridine) and "tail" (aryl urea) regions into the vanilloid binding pocket. The protocol emphasizes a convergent synthetic strategy suitable for Structure-Activity Relationship (SAR) optimization, followed by biological validation using a high-throughput Calcium Flux assay.
Synthetic Strategy: The Modular Assembly
The synthesis is designed to be divergent , allowing researchers to vary the pyridine "head" group and the aryl "tail" group independently. The core workflow involves the heteroarylation of a protected aminopiperidine, followed by deprotection and urea formation.
Retrosynthetic Analysis & Workflow
The following diagram illustrates the logical flow of the synthesis, highlighting the critical decision points between
Caption: Modular synthetic workflow for pyridine-piperidine urea antagonists. The route allows late-stage diversification of the urea moiety.
Detailed Experimental Protocols
Protocol A: Synthesis of the Pyridine-Piperidine Core
Objective: To couple a 2-halopyridine with 4-(N-Boc-amino)piperidine.
-
Rationale: Electron-deficient pyridines (e.g., 3-trifluoromethyl-2-chloropyridine) undergo facile
. For unactivated pyridines, Palladium-catalyzed amination is required to ensure high yields.
Method 1:
(For Activated Pyridines)
-
Reagents:
-
2-Chloro-3-(trifluoromethyl)pyridine (1.0 equiv)
-
4-(N-Boc-amino)piperidine (1.2 equiv)
- (2.0 equiv)
-
DMF (Dimethylformamide), anhydrous.
-
-
Procedure:
-
Dissolve the chloropyridine and aminopiperidine in DMF (0.5 M concentration).
-
Add
. -
Heat to 100°C for 4–12 hours. Monitor by LC-MS for the disappearance of the chloride.
-
Workup: Dilute with ethyl acetate, wash with water (3x) and brine (1x) to remove DMF. Dry over
and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc).
-
Method 2: Buchwald-Hartwig (For Unactivated Pyridines)
-
Reagents:
-
2-Bromopyridine derivative (1.0 equiv)
-
4-(N-Boc-amino)piperidine (1.2 equiv)
- (0.02 equiv)
-
BINAP or Xantphos (0.04 equiv)
- (Sodium tert-butoxide) (1.5 equiv)
-
Toluene or Dioxane (anhydrous).
-
-
Procedure:
-
Degas the solvent with nitrogen for 15 minutes.
-
Add all reagents to a sealed tube under nitrogen atmosphere.
-
Heat to 100°C overnight.
-
Workup: Filter through a Celite pad. Concentrate and purify via silica gel chromatography.
-
Protocol B: Deprotection and Urea Formation
Objective: To install the aryl-urea pharmacophore, a critical determinant of TRPV1 potency.
-
Deprotection (Boc Removal):
-
Dissolve the intermediate from Protocol A in DCM (
). -
Add Trifluoroacetic acid (TFA) (1:4 ratio v/v with DCM).
-
Stir at Room Temperature (RT) for 2 hours.
-
Concentrate in vacuo. Critical: Neutralize the residue with saturated
or basic resin to obtain the free amine. The urea reaction requires a nucleophilic free amine, not the TFA salt.
-
-
Urea Coupling (Isocyanate Method):
-
Reagents: Free amine scaffold (1.0 equiv), Aryl Isocyanate (e.g., 4-tert-butylphenyl isocyanate) (1.1 equiv), TEA (Triethylamine) (1.5 equiv), DCM.
-
Procedure:
-
Dissolve the free amine in dry DCM at 0°C.
-
Add TEA.
-
Add the Aryl Isocyanate dropwise.
-
Warm to RT and stir for 2–4 hours.
-
Validation: A white precipitate often forms (the urea).
-
Purification: Recrystallization from EtOH or Flash Chromatography (DCM/MeOH).
-
-
Biological Validation: Calcium Flux Assay
To validate the antagonist activity, we utilize a functional FLIPR (Fluorometric Imaging Plate Reader) assay. TRPV1 is a
Assay Logic Diagram
Caption: FLIPR Calcium Flux workflow. Antagonists are pre-incubated to allow receptor binding before agonist challenge.
Step-by-Step Assay Protocol
-
Cell Culture: Use HEK293 cells stably expressing human TRPV1 (hTRPV1). Seed at 50,000 cells/well in black-walled 96-well poly-D-lysine coated plates.
-
Dye Loading:
-
Remove culture media.[4]
-
Add 100 µL Fluo-4 AM loading solution (4 µM dye + 0.04% Pluronic F-127 in HBSS buffer).
-
Incubate: 45 mins at 37°C, then 15 mins at RT.
-
-
Compound Addition (Antagonist Mode):
-
Agonist Stimulation:
-
Using the FLIPR or FlexStation, inject Capsaicin at its
concentration (typically 50–100 nM).
-
-
Data Analysis:
-
Calculate % Inhibition relative to the Max Control (Capsaicin only) and Min Control (Buffer only).
-
Fit data to a sigmoidal dose-response curve to determine
.
-
Data Presentation & Troubleshooting
Expected SAR Trends
When optimizing the pyridine-piperidine scaffold, the following trends are generally observed based on literature precedents (e.g., A-425619, BCTC analogs):
| Region | Modification | Expected Effect on Potency/Properties |
| Pyridine Ring | 3-CF3 substitution | Increases lipophilicity and potency; improves metabolic stability. |
| Pyridine Ring | 6-Methyl substitution | Can improve solubility but may introduce steric clash depending on binding mode. |
| Linker | Piperidine vs. Piperazine | Piperidine is more lipophilic ( |
| Urea "Tail" | 4-t-butylphenyl | "Gold Standard" for potency but poor solubility. |
| Urea "Tail" | 4-CF3-benzyl | High potency (similar to A-425619); better metabolic profile than t-butyl. |
Troubleshooting Guide
-
Problem: Low yield in Step 1 (
).-
Cause: Pyridine is not sufficiently electron-deficient.
-
Solution: Switch to Buchwald-Hartwig conditions (Protocol A, Method 2) or use a stronger base (NaH) if the substrate tolerates it.
-
-
Problem: Urea product precipitates as a gum/oil.
-
Solution: Triturate with cold diethyl ether or pentane to induce crystallization.
-
-
Problem: High background fluorescence in Assay.
-
Cause: Incomplete washing of Fluo-4 AM or compound autofluorescence.
-
Solution: Ensure Probenecid (2.5 mM) is in the assay buffer to prevent dye leakage; check compound fluorescence at 488nm.
-
References
-
Discovery of A-425619: El Kouhen, R., et al. (2005). "A-425619, a novel and selective transient receptor potential type V1 receptor antagonist, blocks channel activation by vanilloids, heat, and acid." Journal of Pharmacology and Experimental Therapeutics.
-
Pyridine-Piperazine Synthesis (BCTC Analogs): Tafesse, L., et al. (2004).[6] "Synthesis and evaluation of pyridazinylpiperazines as vanilloid receptor 1 antagonists." Bioorganic & Medicinal Chemistry Letters.
-
TRPV1 Structure-Activity Relationships: Doherty, E. M., et al. (2007). "Novel transient receptor potential vanilloid-1 (TRPV1) receptor antagonists." Journal of Medicinal Chemistry.
-
Calcium Flux Assay Protocols: BenchChem Application Note. "Calcium Imaging Assay for Characterizing TRPV Channel Activation."
-
Hyperthermia in TRPV1 Antagonists: Gavva, N. R., et al. (2008).[7] "AMG 517, a highly potent, selective, and orally bioavailable TRPV1 antagonist, increases body temperature in humans." Pain.
Sources
- 1. sfera.unife.it [sfera.unife.it]
- 2. TRPV1: A Target for Next Generation Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. bu.edu [bu.edu]
- 6. Synthesis and evaluation of pyridazinylpiperazines as vanilloid receptor 1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-Chloropyridin-4-yl)piperidine-4-carboxamide
Welcome to the technical support center for the synthesis of 1-(2-Chloropyridin-4-yl)piperidine-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Introduction
The synthesis of 1-(2-Chloropyridin-4-yl)piperidine-4-carboxamide is a key transformation in the development of various pharmaceutical agents. The primary and most direct route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This guide will focus on optimizing this pathway, addressing common challenges, and providing a framework for successful synthesis.
Core Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)
The preferred method for synthesizing 1-(2-Chloropyridin-4-yl)piperidine-4-carboxamide involves the reaction of 2,4-dichloropyridine with piperidine-4-carboxamide. The regioselectivity of this reaction is governed by the electronic properties of the pyridine ring.
Reaction Mechanism and Regioselectivity
The pyridine nitrogen is strongly electron-withdrawing, which deactivates the entire ring towards electrophilic attack but activates it for nucleophilic attack at the positions ortho (C2, C6) and para (C4) to the nitrogen. In the case of 2,4-dichloropyridine, the C4 position is generally more susceptible to nucleophilic attack in classical SNAr reactions. This is due to the greater stabilization of the negative charge in the Meisenheimer intermediate, where the charge can be delocalized onto the electronegative nitrogen atom.[1][2]
Caption: General mechanism of the SNAr reaction.
Frequently Asked Questions (FAQs)
Q1: Why is my yield of the desired C4-substituted product low?
A1: Low yield can be attributed to several factors:
-
Incomplete reaction: The reaction may not have gone to completion. Monitor the reaction by TLC or LC-MS to ensure the disappearance of starting materials.
-
Side reactions: The formation of the C2-substituted isomer is a possible side reaction. While C4 is electronically favored, high temperatures or certain catalysts can sometimes lead to a mixture of isomers.
-
Decomposition: The starting materials or product may be sensitive to the reaction conditions. Ensure the temperature is controlled and the reaction is performed under an inert atmosphere if necessary.
-
Issues with starting material quality: The purity of 2,4-dichloropyridine and piperidine-4-carboxamide is crucial. Impurities can interfere with the reaction.
Q2: I am observing a significant amount of an isomeric byproduct. How can I improve the regioselectivity for the C4 position?
A2: To favor C4 substitution in an SNAr reaction:
-
Control the temperature: Lowering the reaction temperature can often improve selectivity by favoring the kinetically controlled product, which is typically the C4 isomer in this case.
-
Choice of base and solvent: A non-nucleophilic base is essential to prevent it from competing with the piperidine-4-carboxamide. The solvent can also influence regioselectivity; polar aprotic solvents like DMF or DMSO are commonly used.[3]
-
Avoid palladium catalysts: In this specific SNAr context, palladium catalysts, which are used in Buchwald-Hartwig aminations, can favor substitution at the C2 position.[4][5]
Q3: What is the role of the base in this reaction?
A3: The base, typically a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial for scavenging the HCl that is generated during the reaction. This prevents the protonation of the piperidine-4-carboxamide, which would render it non-nucleophilic and halt the reaction.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Conversion | 1. Inactive nucleophile (protonated).2. Insufficient temperature.3. Poor quality of starting materials. | 1. Ensure at least one equivalent of a non-nucleophilic base is used.2. Gradually increase the reaction temperature, monitoring for product formation and decomposition.3. Verify the purity of 2,4-dichloropyridine and piperidine-4-carboxamide by NMR or other analytical methods. |
| Formation of C2-Isomer | 1. High reaction temperature.2. Presence of catalytic impurities that may favor C2 substitution. | 1. Lower the reaction temperature and increase the reaction time.2. Ensure all glassware is thoroughly cleaned and use high-purity reagents and solvents. |
| Product is difficult to purify | 1. Presence of unreacted starting materials.2. Formation of multiple byproducts. | 1. Drive the reaction to completion by increasing the reaction time or temperature slightly.2. Optimize reaction conditions to minimize side reactions. For purification, consider column chromatography with a suitable solvent system or recrystallization. An acid-base workup can also be effective for removing non-basic impurities. |
| Discoloration of reaction mixture | Oxidation of piperidine derivatives or other side reactions. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
digraph "Troubleshooting_Yield" { graph [fontname="Arial"]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];start [label="Low Yield of Desired Product", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_conversion [label="Check Reaction Conversion (TLC/LC-MS)"]; incomplete [label="Incomplete Reaction", shape=diamond, fillcolor="#FBBC05"]; side_products [label="Significant Side Products Observed?", shape=diamond, fillcolor="#FBBC05"]; optimize_conditions [label="Optimize Reaction Conditions:\n- Increase temperature/time\n- Check reagent purity"]; isomer [label="Isomeric Byproduct (C2-substitution)"]; other_byproducts [label="Other Byproducts"]; purification_issue [label="Difficulty in Purification"]; optimize_selectivity [label="Optimize for Regioselectivity:\n- Lower temperature\n- Confirm absence of Pd contaminants"]; optimize_reaction [label="Re-evaluate reaction conditions:\n- Purity of reagents\n- Inert atmosphere"]; develop_purification [label="Develop Purification Method:\n- Column Chromatography\n- Recrystallization\n- Acid-Base Extraction"];
start -> check_conversion; check_conversion -> incomplete; incomplete -> optimize_conditions [label="Yes"]; incomplete -> side_products [label="No"]; side_products -> isomer [label="Yes"]; isomer -> optimize_selectivity; side_products -> other_byproducts [label="No"]; other_byproducts -> optimize_reaction; optimize_reaction -> purification_issue; purification_issue -> develop_purification; }
Sources
- 1. 1289002-75-0|1-(2-Chloropyridin-4-yl)piperidine-4-carboxamide|BLD Pharm [bldpharm.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US9487525B2 - Crystalline forms of (s)-4-amino-n-(1-(4-chlorophenyl)-3-hydroxypropyl)-1-(7h-pyrrolo[2,3-d]pyrimidin-4-yl) piperidine-4-carboxamide - Google Patents [patents.google.com]
- 5. d-nb.info [d-nb.info]
Technical Support Center: Optimizing SNAr Reaction Temperature for Chloropyridine Substrates
Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions involving chloropyridine substrates. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable insights into one of the most critical parameters of your reaction: temperature . Here, we move beyond simple protocols to explain the causality behind temperature choices, helping you troubleshoot and optimize your reactions with confidence.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of temperature in an SNAr reaction with a chloropyridine substrate?
Temperature is the primary lever to control the rate of an SNAr reaction. These reactions proceed through a two-step addition-elimination mechanism, starting with the formation of a negatively charged intermediate known as a Meisenheimer complex.[1] This initial nucleophilic attack is typically the rate-determining step and requires a significant activation energy (Ea) to proceed.
-
Overcoming the Activation Barrier: Heat provides the necessary energy for the nucleophile and the chloropyridine to overcome this Ea, leading to the formation of the Meisenheimer complex. For many unactivated or moderately activated chloropyridines, room temperature is insufficient to achieve a reasonable reaction rate.
-
Influencing Reaction Rate: As a general rule, increasing the temperature increases the reaction rate. However, this relationship is not infinite. Excessive heat can lead to decomposition of reactants, intermediates, or products, ultimately lowering the yield.[2]
Caption: The SNAr addition-elimination mechanism.
Q2: My SNAr reaction is sluggish or not working at all. How do I determine the right starting temperature?
If your reaction shows little to no conversion at room temperature, a systematic increase in temperature is the logical next step. The "right" temperature is highly dependent on the electronic properties of both your chloropyridine and your nucleophile.
| Substrate/Nucleophile Characteristics | Typical Temperature Range (°C) | Rationale & Key Considerations |
| Highly Activated Substrate (e.g., nitro- or cyano-substituted chloropyridine) | 25 - 80 °C | Electron-withdrawing groups (EWGs) at the ortho or para positions stabilize the Meisenheimer complex, lowering the activation energy.[3] Start near room temperature and gently warm if needed. |
| Unactivated Substrate (e.g., unsubstituted 2- or 4-chloropyridine) | 80 - 150 °C | Without EWGs, a significant thermal push is needed. High-boiling polar aprotic solvents like DMF, DMSO, or NMP are often required.[2] |
| Polychlorinated Substrates (e.g., 2,4-dichloropyridine) | 50 - 120 °C | Reactivity depends on the position. The C4 position is generally more reactive in classical SNAr due to better charge stabilization by the ring nitrogen.[4] |
| Strong, "Soft" Nucleophiles (e.g., Thiolates) | 0 - 50 °C | Highly nucleophilic species often react at lower temperatures. Some activated systems can even react at room temperature. |
| Neutral Amine Nucleophiles (e.g., Piperidine, Morpholine) | 80 - 200+ °C | Higher temperatures are often necessary, especially for unactivated chloropyridines. Microwave heating is a common strategy to safely reach these temperatures and reduce reaction times.[2] |
| Alkoxide/Phenoxide Nucleophiles (e.g., Sodium methoxide, Potassium phenolate) | 60 - 150 °C | Temperature depends heavily on substrate activation. A study on 4-chloropyridine with potassium phenolate used a range of 100-150 °C. |
Starting Point Protocol: For an unknown reaction, a good starting point is to run the reaction in a solvent like DMF or DMSO at 80 °C . Monitor the reaction by TLC or LC-MS. If no product is formed after a few hours, incrementally increase the temperature by 20 °C intervals, holding at each new temperature to assess progress.
Troubleshooting Guide
Problem 1: Low yield despite heating. I suspect decomposition.
How can I tell if my material is decomposing?
-
Visual Cues: The reaction mixture turning dark brown or black is a classic sign of decomposition.
-
TLC/LC-MS Analysis: You will see a complex mixture of spots or peaks, with no major product spot/peak emerging over time. The starting material spot may disappear, but no clean product spot replaces it.
What is the thermal stability of chloropyridines? While simple chloropyridines are relatively stable, their stability decreases at high temperatures, especially in the presence of strong bases or nucleophiles. At very high temperatures (>500 °C), decomposition can lead to products like trichloropyridinols and even fragmentation of the ring to form nitriles like HCN.[5] Under more typical SNAr conditions (150-250 °C), decomposition is more likely to involve side reactions with the solvent or base rather than complete fragmentation.
Troubleshooting Steps:
-
Lower the Temperature: This is the most straightforward solution. If you are getting decomposition at 140 °C, try running the reaction at 100-120 °C for a longer period. Many reactions that are sluggish at lower temperatures will proceed to completion if given more time.
-
Use Microwave Synthesis: Microwave reactors allow for rapid heating to a precise temperature, minimizing the time the substrate is exposed to high heat.[6] A reaction that takes 24 hours with conventional heating at 120 °C might be completed in 30 minutes at 150 °C in a microwave, often with a cleaner profile.[2][7]
-
Consider a Flow Reactor: For reactions requiring very high temperatures (e.g., >200 °C), a continuous-flow reactor can be used. This technique minimizes reaction time at high temperatures and can overcome the activation barrier for very unactivated substrates, sometimes reaching temperatures of 300 °C for short durations.
Caption: Troubleshooting workflow for low yield in SNAr reactions.
Problem 2: I'm getting a mixture of products from my dichloropyridine. Can temperature control regioselectivity?
Yes, temperature can be a powerful tool to control regioselectivity, which is governed by the principles of kinetic vs. thermodynamic control .[8]
-
Kinetic Control (Low Temperature, Short Time): Favors the product that forms the fastest (i.e., has the lowest activation energy).
-
Thermodynamic Control (High Temperature, Long Time): Favors the most stable product. If the reaction is reversible, even the faster-forming kinetic product can revert to the intermediate and eventually form the more stable thermodynamic product.
Case Study: 2,4-Dichloropyridine In the SNAr of 2,4-dichloropyridine, nucleophilic attack can occur at the C2 or C4 position.
-
C4-Attack (Generally Favored): Attack at the C4 position (para to the nitrogen) allows the negative charge of the Meisenheimer intermediate to be delocalized directly onto the electronegative nitrogen atom. This provides significant stabilization, making the C4 position the more electronically favored site for attack.[4] This is often both the kinetic and thermodynamic product.
-
C2-Attack: Attack at the C2 position (ortho to the nitrogen) is also possible but generally has a higher activation energy.
How Temperature Influences the Outcome: While C4 is typically favored, there are scenarios where temperature can influence the ratio:
-
Low Temperature: At lower temperatures, the reaction will overwhelmingly favor the path with the lowest activation energy, which is usually C4 substitution.
-
High Temperature: If the C4 substitution is reversible and the C2-substituted product is more thermodynamically stable (perhaps due to steric interactions in the final product), heating for a prolonged period could potentially increase the proportion of the C2 product. However, for many simple nucleophiles, the C4 product is the most stable, and increasing the temperature will simply accelerate its formation.
Regioselectivity is often more strongly influenced by substituents on the pyridine ring. For example, adding a strong electron-donating group at the C6 position of a 2,4-dichloropyrimidine can reverse the selectivity, favoring C2 attack.[3]
Experimental Protocol to Test for Kinetic vs. Thermodynamic Control:
-
Kinetic Run: Set up the reaction at a low temperature (e.g., 0 °C or room temperature) in a suitable solvent. Take aliquots every hour and analyze the product ratio by LC-MS or ¹H NMR. The initial product ratio observed is the kinetic ratio.
-
Thermodynamic Run: Set up the reaction at a high temperature (e.g., reflux in dioxane or toluene) and monitor it over an extended period (e.g., 24-48 hours). If the product ratio changes over time, converging on a stable new ratio, the reaction is under thermodynamic control.
-
Equilibration Test: Take a sample of the pure, isolated kinetic product and subject it to the high-temperature reaction conditions. If it isomerizes to the thermodynamic product, this confirms that the reaction is reversible and under thermodynamic control at that temperature.
References
-
Benaskar, F., Engels, V., Patil, N.G., et al. (2013). A kinetic study on the Cu(0)-catalyzed Ullmann SArN-type C-O coupling of potassium phenolate and 4-chloropyridine. Industrial and Engineering Chemistry Research, 52(51), 18206-18214. [Link]
-
(n.d.). Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. Synlett. [Link]
-
Kappe, C. O., & Dallinger, D. (2012). Microwave-promoted piperidination of halopyridines: A comparison between Ullmann, Buchwald-Hartwig and uncatalysed SNAr reactions. ResearchGate. [Link]
-
Sanford, M. S., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]
-
Wei, X., Wang, Q., Shi, G., & Wai, J.S. (n.d.). SNAr Reaction of Polyhalogenated Heterocycles. WuXi Biology. [Link]
-
(2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]
-
Lee, M., Rucil, T., Hesek, D., Oliver, A. G., Fisher, J. F., & Mobashery, S. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Journal of Organic Chemistry, 80(15), 7757-63. [Link]
-
(n.d.). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. ResearchGate. [Link]
-
(2025). Synthesis and characterization of thermolatent bases with varying activation temperatures. Nature. [Link]
-
(n.d.). Thermodynamic and kinetic reaction control. Wikipedia. [Link]
-
(n.d.). Kinetic and Thermodynamic Control. Dalal Institute. [Link]
-
(2023). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. MDPI. [Link]
-
(2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]
-
Bagley, M. C., Lunn, R., & Xiong, X. (2002). A new one-step synthesis of pyridines under microwave-assisted conditions. Tetrahedron Letters, 43(46), 8331-8334. [Link]
-
Lu, J., Paci, I., & Leitch, D. C. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science. [Link]
-
Altarawneh, M., & Dlugogorski, B. Z. (2020). Products and mechanism of thermal decomposition of chlorpyrifos under inert and oxidative conditions. Environmental Science: Processes & Impacts. [Link]
-
(n.d.). Thermal decomposition. Wikipedia. [Link]
-
(n.d.). Advanced SNAr Reaction Guide. Scribd. [Link]
-
Sharma, U., et al. (2021). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journal of Organic Chemistry, 17, 1035-1101. [Link]
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. wuxibiology.com [wuxibiology.com]
Preventing hydrolysis of carboxamide group during synthesis
Ticket Subject: Preventing Hydrolysis of Carboxamide Groups During Synthesis Assigned Specialist: Senior Application Scientist
Diagnostic & Triage: Why is your Amide Degrading?
Before applying a fix, we must diagnose the specific stress vector attacking your carboxamide (
The "Amide Survival" Decision Tree Use this flowchart to identify the root cause of the hydrolysis and select the appropriate counter-measure.
Figure 1: Diagnostic logic for identifying the mechanism of amide failure and selecting the correct synthetic intervention.
Technical Troubleshooting (FAQs)
Issue A: "I need to hydrolyze a methyl ester, but my amide is also breaking."
Diagnosis: Lack of Chemoselectivity.
Standard saponification (NaOH/MeOH/H2O) relies on the hydroxide ion (
The Fix:
-
The Anhydrous Route (TMSOK): Switch to Potassium Trimethylsilanolate (
). This reagent allows for anhydrous ester cleavage.-
Mechanism:[1][2][3][4][5][6] The silanolate attacks the ester methyl group (via
mechanism) or the carbonyl (via ), forming a potassium carboxylate salt which often precipitates out of the organic solvent (e.g., ether or THF). This precipitation drives the equilibrium and prevents the reagent from attacking the amide. -
Reference: Laganis & Chenard pioneered this for high-value substrates [1].
-
-
The "Alpha-Effect" Route (LiOH / H2O2):
-
Mechanism:[1][2][3][4][5][6] The hydroperoxide anion (
) is significantly more nucleophilic than hydroxide due to the alpha-effect (repulsion between lone pairs on adjacent oxygens), yet it is less basic ( ~11.6 vs 15.7). This allows it to attack the ester carbonyl at a rate orders of magnitude faster than the amide, even at lower temperatures [2].
-
Issue B: "My amide disappears during acidic deprotection (e.g., Boc removal)."
Diagnosis: Acid-Catalyzed Hydrolysis via N-Protonation. While amides usually protonate on the Oxygen (leading to resonance stabilization), forcing conditions (high temperature + strong acid) can lead to water attacking the activated carbonyl.
The Fix:
-
Temperature Control: Never reflux a primary amide in HCl if you can avoid it. Amide hydrolysis activation energy is high; keeping the reaction at
to RT often preserves the amide while removing acid-labile groups like Boc. -
Steric Shielding (Protective Groups): If the synthesis requires harsh conditions, protect the amide nitrogen with a bulky group like Trityl (Trt) or 2,4-dimethoxybenzyl (DMB) .
-
Why it works: These groups introduce massive steric hindrance, preventing the approach of water to the carbonyl carbon. DMB also adds electron density, reducing the electrophilicity of the carbonyl [3].
-
Issue C: "My amide is hydrolyzing in neutral water. That shouldn't happen!"
Diagnosis: Neighboring Group Participation (NGP). If you have a hydroxyl (-OH) or amine (-NHR) group 3, 4, or 5 carbons away, it acts as an intramolecular nucleophile.
The Fix:
-
Trojan Horse Defense: You must mask the neighboring nucleophile as an ether (e.g., TBS ether) or carbamate before exposing the molecule to aqueous conditions. The "effective molarity" of an intramolecular group is extremely high, making it millions of times more reactive than solvent water.
Validated Protocols
Protocol 1: Chemoselective Ester Hydrolysis with TMSOK
Best for: Substrates containing sensitive amides, lactams, or epimerizable centers.
Reagents:
-
Substrate (Ester/Amide mix) (1.0 equiv)
-
Potassium Trimethylsilanolate (TMSOK) (1.1 - 2.0 equiv)
-
Solvent: Anhydrous THF or Diethyl Ether
Step-by-Step:
-
Dissolution: Dissolve the substrate in anhydrous THF (0.1 M concentration) under Nitrogen/Argon.
-
Addition: Add TMSOK (solid) in one portion.
-
Reaction: Stir at Room Temperature (RT).
-
Observation: A white precipitate (the potassium carboxylate salt) often forms within 1-4 hours.
-
-
Workup (Critical):
-
Dilute with
. -
Filter the solid salt (if precipitated) and wash with
. -
Redissolve the salt in water and acidify carefully with 1M HCl or citric acid to pH 3-4 to liberate the free acid.
-
Extract with EtOAc.
-
Protocol 2: Mild Saponification with LiOH / H2O2
Best for: Large scale, aqueous-tolerant substrates.
Reagents:
-
Substrate (1.0 equiv)
- (2.0 equiv)
- (30% aq. solution) (4.0 equiv)
-
Solvent: THF/H2O (3:1)
Step-by-Step:
-
Preparation: Dissolve substrate in THF/H2O mixture at
. -
Activation: Add
followed by . -
Monitoring: Stir at
. Monitor by TLC/LCMS. The ester usually cleaves within 30-60 mins. -
Quench: Add saturated aqueous
(Sodium Sulfite) to quench excess peroxide (Check for peroxide absence with starch-iodide paper). -
Isolation: Acidify to pH 3 and extract.
Comparative Data: Hydrolysis Reagents
Use this table to select the reagent that matches your molecule's fragility.
| Reagent System | Active Nucleophile | Relative Basicity | Amide Safety Score (1-10) | Key Mechanism |
| NaOH / | High | 2 (Risky) | Direct Nucleophilic Acyl Substitution | |
| LiOH / THF / RT | Moderate | 6 (Moderate) | Mild coordination, slower kinetics | |
| LiOH / | Low ( | 9 (Excellent) | Alpha-effect (Fast kinetics, low basicity) | |
| TMSOK / THF | Medium | 10 (Superior) | Anhydrous cleavage; Salt precipitation | |
| Ba(OH) | Moderate | 7 (Good) | Often selective for specific ester types |
References
-
Laganis, E. D., & Chenard, B. L. (1984). Metal silanolates: organic soluble reagents for the preparation of water soluble alkali metal salts of carboxylic acids and the conversion of esters to acids. Tetrahedron Letters, 25(51), 5831-5834.
-
Evans, D. A., Britton, T. C., & Ellman, J. A. (1987). Contrasteric carboximide hydrolysis with lithium hydroperoxide. Tetrahedron Letters, 28(49), 6141-6144.
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.).[7] Wiley-Interscience. (Specifically Chapter 7: Protection for the Amino Group).[7]
Sources
- 1. mugberiagangadharmahavidyalaya.ac.in [mugberiagangadharmahavidyalaya.ac.in]
- 2. reddit.com [reddit.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Highly Chemoselective, Transition-Metal-Free Transamidation of Unactivated Amides and Direct Amidation of Alkyl Esters by N-C/O-C Cleavage [organic-chemistry.org]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Greene's Protective Groups in Organic Synthesis - Peter G. M. Wuts, Theodora W. Greene - Google Books [books.google.com.jm]
Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Spectral Analysis of 1-(2-Chloropyridin-4-yl)piperidine-4-carboxamide
Introduction: Beyond the Spectrum, A Structural Blueprint
In the landscape of modern drug development and quality control, the unambiguous confirmation of a molecule's structure is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as the unequivocal gold standard for structural elucidation.[1][2] It provides a detailed atomic-level blueprint of a molecule, revealing not just the presence of functional groups but their precise connectivity and spatial arrangement.
This guide provides an in-depth analysis of the ¹H NMR spectrum of 1-(2-Chloropyridin-4-yl)piperidine-4-carboxamide, a heterocyclic molecule featuring distinct structural motifs. We will dissect its predicted spectrum, compare the capabilities of NMR with alternative analytical methods for its characterization, and provide a robust experimental protocol grounded in the principles of analytical method validation. This document is designed for researchers, scientists, and drug development professionals who require a practical and scientifically rigorous understanding of this analytical technique.
Part 1: Deconstructing the Molecule - A Predicted ¹H NMR Spectrum
To interpret the spectrum of 1-(2-Chloropyridin-4-yl)piperidine-4-carboxamide, we must first dissect the molecule into its constituent parts: the 2-chloropyridine ring, the 1,4-disubstituted piperidine ring, and the primary carboxamide group. Each proton or group of protons within these moieties possesses a unique chemical environment, which dictates its characteristic chemical shift (δ), integration value, and signal splitting pattern.
The structure and proton assignments are illustrated below:
Caption: Structure of 1-(2-Chloropyridin-4-yl)piperidine-4-carboxamide with key proton environments labeled.
Based on established principles of NMR spectroscopy and data from similar chemical structures, we can predict the ¹H NMR spectrum.[3][4][5][6]
Table 1: Predicted ¹H NMR Spectral Data for 1-(2-Chloropyridin-4-yl)piperidine-4-carboxamide (in DMSO-d₆)
| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale for Prediction |
| H-6' | 8.1 - 8.3 | Doublet (d) | 1H | Located ortho to the ring nitrogen, this proton is significantly deshielded. The chlorine at C-2' also contributes to this downfield shift. It is split by H-5'.[3][7] |
| H-5' | 6.9 - 7.1 | Doublet of Doublets (dd) | 1H | Coupled to both H-6' and H-3'. Its chemical shift is influenced by the electron-donating piperidine nitrogen at the para position. |
| H-3' | 6.8 - 7.0 | Doublet (d) | 1H | This proton is primarily coupled to H-5'. Its upfield position relative to H-6' is expected due to its meta relationship to the ring nitrogen. |
| -CONH₂ | 7.0 - 7.5 | Two broad singlets (br s) | 2H | The two amide protons are often non-equivalent due to restricted rotation around the C-N bond. They are exchangeable and appear as broad signals, especially visible in a DMSO-d₆ solvent. |
| H-2'ax, H-6'ax | 3.9 - 4.2 | Multiplet (m) | 2H | These axial protons are alpha to the pyridine-substituted nitrogen, causing a significant downfield shift. They are coupled to their geminal equatorial protons and the adjacent axial and equatorial protons at C-3'/C-5'. |
| H-2'eq, H-6'eq | 3.0 - 3.3 | Multiplet (m) | 2H | These equatorial protons are also alpha to the nitrogen but typically appear slightly upfield from their axial counterparts. They exhibit complex coupling. |
| H-4' | 2.3 - 2.6 | Multiplet (m) | 1H | This methine proton is alpha to the electron-withdrawing carbonyl group of the amide, shifting it downfield relative to other piperidine protons. It is coupled to the four protons at C-3' and C-5'. |
| H-3'ax, H-5'ax | 1.8 - 2.0 | Multiplet (m) | 2H | Typical chemical shift for axial protons in a piperidine ring. They are coupled to protons at C-2'/C-6' and C-4'. |
| H-3'eq, H-5'eq | 1.6 - 1.8 | Multiplet (m) | 2H | Equatorial protons are often slightly deshielded compared to their axial counterparts in a simple cyclohexane system, but substituent effects can alter this. They exhibit complex coupling. |
Part 2: A Comparative Analysis of Analytical Techniques
While ¹H NMR is unparalleled for structural confirmation, a comprehensive quality control strategy for an Active Pharmaceutical Ingredient (API) relies on a suite of orthogonal analytical techniques.[2][8][9] Each method provides unique and complementary information.
Table 2: Comparison of Analytical Methods for the Analysis of 1-(2-Chloropyridin-4-yl)piperidine-4-carboxamide
| Technique | Primary Application | Strengths | Limitations |
| ¹H NMR Spectroscopy | Structural Elucidation & Identification | Provides definitive structural information, atomic connectivity, and stereochemistry. Can be made quantitative (qNMR).[10] | Lower sensitivity compared to MS. Complex mixture analysis can be challenging. Not ideal for routine high-throughput purity assays. |
| High-Performance Liquid Chromatography (HPLC) | Purity and Impurity Profiling | The gold standard for quantifying the purity of an API and detecting related substance impurities.[10] Highly sensitive, robust, and readily validated. | Provides no definitive structural information on its own. Co-eluting peaks can mask impurities. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Molecular Weight Confirmation & Impurity ID | Combines the separation power of HPLC with the mass-resolving power of MS.[1] Confirms the molecular weight of the main peak and provides mass information for unknown impurities, aiding in their identification. | Ionization efficiency can vary significantly between compounds, making quantification less straightforward than HPLC-UV without appropriate standards. |
| Infrared (IR) Spectroscopy | Functional Group Identification | Rapid and non-destructive technique for confirming the presence of key functional groups (e.g., C=O of amide, C-Cl, N-H, aromatic C=C).[8] | Provides limited information on the overall molecular structure and connectivity. Not suitable for quantifying purity. |
| Capillary Electrophoresis (CE) | High-Resolution Separations | Offers very high separation efficiency, particularly for charged or polar molecules. Can be an alternative or complementary technique to HPLC.[10] | Can have lower reproducibility than HPLC. Lower loading capacity. |
The Synergy of Techniques: In a drug development setting, ¹H NMR is used to unequivocally confirm the identity and structure of a newly synthesized batch. Subsequently, a validated HPLC or UHPLC method becomes the workhorse for routine quality control, ensuring batch-to-batch consistency and quantifying any impurities.[10] If unknown impurities are detected by HPLC, LC-MS is employed to gain mass information and propose potential structures, which may then be confirmed by isolation and subsequent NMR analysis.
Part 3: Experimental Protocol and Method Validation
The acquisition of a high-quality, reproducible ¹H NMR spectrum requires a standardized and well-documented protocol. This protocol is the foundation of a self-validating system, ensuring data integrity.
Experimental Workflow
Caption: Standard Operating Procedure (SOP) for ¹H NMR analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 1-(2-Chloropyridin-4-yl)piperidine-4-carboxamide into a clean, dry vial.
-
Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is chosen for its ability to dissolve a wide range of organic molecules and, crucially, to slow down the proton exchange of the N-H protons of the amide, allowing them to be observed as distinct signals.
-
Vortex the sample for 30 seconds to ensure complete dissolution and homogeneity.
-
Transfer the clear solution into a 5 mm NMR tube using a Pasteur pipette.
-
-
Instrument Setup and Acquisition (400 MHz Spectrometer or higher):
-
Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
-
Lock the spectrometer onto the deuterium signal of the DMSO-d₆ solvent. Causality: The lock system compensates for magnetic field drift, ensuring stable and high-resolution spectra over the course of the experiment.
-
Perform automated or manual shimming to optimize the magnetic field homogeneity. A sharp, symmetrical lock signal is indicative of a well-shimmed sample.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A 30-degree pulse angle with a relaxation delay (D1) of 5 seconds and 16 scans (NS) is a robust starting point. Causality: A longer relaxation delay ensures that all protons have fully relaxed before the next pulse, which is critical for accurate signal integration.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.
-
Carefully phase the spectrum to ensure all peaks are in pure absorption mode (positive and symmetrical).
-
Apply a baseline correction to ensure a flat baseline across the spectrum.
-
Calibrate the chemical shift axis by setting the residual DMSO solvent peak to δ 2.50 ppm.[11]
-
Integrate all signals, setting the integration of a well-resolved, non-overlapping signal (e.g., the H-6' doublet) to 1H.
-
Analyze the chemical shifts, integration values, and splitting patterns to assign each signal to its corresponding proton(s) in the molecule, comparing the results to the predictions in Table 1.
-
Trustworthiness: The Role of Analytical Method Validation
For use in a regulated environment, this analytical procedure must be validated to demonstrate its suitability for its intended purpose.[12][13] While a full validation is extensive, key parameters relevant to using ¹H NMR for identity testing include:
-
Specificity: This is the primary strength of NMR. The method's specificity is demonstrated by the unique pattern of chemical shifts and coupling constants, which acts as a "fingerprint" for the molecule. This can be proven by showing that related compounds and potential impurities give distinctly different spectra.[9][12]
-
Precision (Repeatability): This is assessed by repeatedly analyzing the same homogenous sample. The chemical shifts and relative integrations should show minimal variation (low standard deviation) across measurements.[12]
-
Robustness: The method should be insensitive to small, deliberate changes in parameters, such as sample concentration or temperature, demonstrating its reliability for routine use.[14]
Conclusion
The ¹H NMR spectrum of 1-(2-Chloropyridin-4-yl)piperidine-4-carboxamide is rich with structural information, offering a definitive confirmation of its complex heterocyclic structure. A thorough analysis of the chemical shifts, integrations, and coupling patterns allows for the unambiguous assignment of every proton in the molecule. While ¹H NMR is the cornerstone for structural verification, it operates most powerfully within a broader analytical framework that includes chromatographic techniques like HPLC and LC-MS for purity assessment and impurity identification. By employing a validated, systematic approach to both data acquisition and interpretation, researchers can ensure the integrity and quality of their chemical entities, a foundational requirement for successful drug discovery and development.
References
- Analytical method development and validations of API by using suitable analytical technique. (2025).
- Validation Methods for Quantification of API in Finished Pharmaceutical Products: Relationship between Accuracy and Precision. (2016). SciSpace.
- An Introduction to Analytical Method Development and Validation in Early Phase Clinical Trials. (2024). Sofpromed.
- Analytical Method Validation: Back to Basics, Part II. (2022).
- Analytical Method Validation for Quality Assurance and Process Validation Professionals. (2020). IVT Network.
- 2-Chloropyridine(109-09-1) 1H NMR spectrum. (n.d.). ChemicalBook.
- Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). Alwsci.
- Recent trends in the impurity profile of pharmaceuticals. (n.d.).
- Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc..
- Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formul
- Abraham, R. J. (n.d.). 1H chemical shifts in NMR, part 18 1.
- 4-Methylpiperidine(626-58-4) 1H NMR spectrum. (n.d.). ChemicalBook.
- Techniques for Quality Control in Pharmaceutical Analysis. (2023). Journal of Chemical and Pharmaceutical Research.
- Piperidine(110-89-4) 1H NMR spectrum. (n.d.). ChemicalBook.
- List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. (n.d.).
- NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (n.d.). Polish Academy of Sciences.
- NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.). University of Wisconsin-Madison.
Sources
- 1. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. 2-Chloropyridine(109-09-1) 1H NMR spectrum [chemicalbook.com]
- 4. modgraph.co.uk [modgraph.co.uk]
- 5. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 8. researchgate.net [researchgate.net]
- 9. sofpromed.com [sofpromed.com]
- 10. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. scispace.com [scispace.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. chromatographyonline.com [chromatographyonline.com]
Advanced HPLC Strategies for Pyridine-Piperidine Intermediates: A Comparative Purity Guide
Introduction: The "Basic" Challenge in Purity Profiling
In the synthesis of pharmaceutical scaffolds, the reduction of pyridine derivatives to piperidine rings is a ubiquitous transformation. However, accurate purity profiling of these intermediates presents a "perfect storm" of chromatographic challenges:
-
The Silanol Effect: Both pyridine (pKa ~5.2) and piperidine (pKa ~11.2) are basic.[1][2][3] On traditional silica columns, they interact with residual acidic silanols, leading to severe peak tailing, retention variability, and poor resolution.[2]
-
Detection Disparity: While pyridines possess strong UV chromophores, the saturated piperidine ring is often UV-transparent or requires low-wavelength detection (<210 nm), where solvent cutoffs interfere.
-
Polarity Shifts: The reduction significantly alters hydrophobicity, often requiring gradient elution that destabilizes baselines at low UV wavelengths.
This guide moves beyond standard pharmacopeial recipes to compare modern "High pH" strategies against traditional Ion-Pairing and Base-Deactivated approaches, providing a self-validating protocol for your lab.
Comparative Analysis of Stationary Phase Architectures
The choice of stationary phase is the single most critical variable for basic heterocycles. We compare three dominant technologies below.
Table 1: Performance Matrix for Basic Heterocycles
| Feature | Traditional C18 (Type B Silica) | Ion-Pair Chromatography (IPC) | Hybrid Particle (High pH Stable) |
| Mechanism | Hydrophobic Interaction + Silanol Exchange | Hydrophobic + Ionic Masking | Hydrophobic (Suppressed Ionization) |
| Typical pH | 2.0 – 3.0 (Phosphate/TFA) | 2.0 – 3.0 (Sulfonates) | 9.5 – 11.0 (Ammonium Bicarbonate) |
| Peak Shape (Tailing Factor) | Poor ( | Good ( | Excellent ( |
| Loadability | Low (Quickly overloads) | Medium | High (Neutral form dominates) |
| MS Compatibility | Good (if TFA avoided) | Poor (Non-volatile reagents) | Excellent (Volatile buffers) |
| Equilibration Time | Fast (< 10 column volumes) | Slow (> 20 column volumes) | Fast (< 10 column volumes) |
| Verdict | Obsolete for this application | Legacy Method (Robust but dirty) | Gold Standard |
Expert Insight: Why High pH Wins
At low pH (e.g., pH 2.5), pyridine and piperidine are fully protonated (
By switching to High pH (pH 10.5) using Hybrid Particle Technology (e.g., Waters XBridge™, Agilent Gemini-NX™), you accomplish two things:
-
De-protonation: You suppress the ionization of the base (
). The neutral molecule interacts purely through hydrophobic mechanisms, sharpening the peak. -
Silanol Suppression: At high pH, the silica surface is fully ionized, but the hybrid particle's ethylene-bridged structure prevents dissolution. The high ionic strength of the buffer shields these charges.
Strategic Method Development Workflow
The following decision tree outlines the logical pathway for selecting the optimal method based on your specific intermediate's properties.
Figure 1: Decision matrix for selecting the appropriate chromatographic mode and detection strategy for pyridine/piperidine intermediates.
Experimental Protocols
Protocol A: The "Gold Standard" High pH Method
Best for: UV-active intermediates, impurity profiling, and LC-MS applications.
Rationale: This method utilizes a hybrid silica column resistant to high pH, ensuring the basic analytes remain in their neutral, hydrophobic state for optimal peak shape.[2]
1. System Parameters
-
Column: Hybrid C18 (e.g., 150 x 4.6 mm, 3.5 µm or 5 µm). Note: Do not use standard silica columns; they will dissolve.[2]
-
Temperature: 35°C (Improves mass transfer for basic compounds).
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV 254 nm (Pyridine) / 210-220 nm (Piperidine derivatives).
2. Mobile Phase Preparation[4][5][6][7]
-
Buffer (Solvent A): 10 mM Ammonium Bicarbonate in water. Adjust to pH 10.5 with Ammonium Hydroxide.
-
Why: Ammonium salts are volatile (MS friendly) and provide excellent buffering capacity at pH 10.
-
-
Organic (Solvent B): 100% Acetonitrile.
3. Gradient Profile
| Time (min) | % Solvent A | % Solvent B | Curve |
| 0.0 | 95 | 5 | Initial Hold |
| 2.0 | 95 | 5 | Isocratic |
| 15.0 | 10 | 90 | Linear Gradient |
| 18.0 | 10 | 90 | Wash |
| 18.1 | 95 | 5 | Re-equilibration |
| 23.0 | 95 | 5 | End |
4. System Suitability Criteria (Self-Validation)
-
Tailing Factor (
): NMT 1.5 for the piperidine peak. -
Resolution (
): NLT 2.0 between the pyridine starting material and piperidine product. -
Precision: RSD < 2.0% for 5 replicate injections.
Protocol B: Derivatization for Non-Chromophoric Piperidines
Best for: Isolated piperidine intermediates lacking UV activity when MS is unavailable.
Rationale: Simple piperidines lack the conjugated system required for UV detection. Reacting the secondary amine with p-Toluenesulfonyl chloride (PTSC) introduces a strong chromophore.
-
Reagent Prep: Dissolve 100 mg PTSC in 10 mL Acetonitrile.
-
Reaction: Mix 500 µL Sample (in ACN) + 200 µL 0.1 M NaHCO₃ (Base catalyst) + 200 µL PTSC solution.
-
Incubation: Heat at 50°C for 15 minutes.
-
Quench: Add 100 µL 1M HCl to neutralize excess base.
-
Analysis: Inject onto a standard C18 column (Low pH phosphate buffer is acceptable here as the amine is now an amide/sulfonamide and less basic).
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Peak Tailing > 1.5 | Residual silanol interaction. | Increase buffer concentration to 20mM; Ensure pH is > 2 units above pKa (for High pH method). |
| Drifting Retention | Temperature fluctuation or pH instability. | Thermostat column compartment; Use fresh buffer (Ammonium Bicarbonate degrades over days). |
| Split Peaks | Sample solvent mismatch. | Dissolve sample in initial mobile phase (high water content). Strong organic solvents cause "breakthrough" of polar bases. |
| High Backpressure | Salt precipitation. | Ensure mixing chamber is efficient; Pre-mix mobile phases if using high % organic with buffers. |
References
-
Sielc Technologies. (n.d.). Separation of L-3-(2'-Piperidyl)pyridine on Newcrom R1 HPLC column. Retrieved from [Link]
-
Phenomenex. (2025).[8] HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]
-
Helix Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.[4][9][10][11][12] Retrieved from [Link]
-
Agilent Technologies. (2025). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. agilent.com [agilent.com]
- 4. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 5. Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds – Excellence in Analytical Chemistry [each.ut.ee]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Method for pyridine amine derivative - Chromatography Forum [chromforum.org]
- 8. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 9. benchchem.com [benchchem.com]
- 10. helixchrom.com [helixchrom.com]
- 11. helixchrom.com [helixchrom.com]
- 12. ptfarm.pl [ptfarm.pl]
Comparative Guide: Reference Standards for 1-(2-Chloropyridin-4-yl)piperidine-4-carboxamide
Executive Summary
1-(2-Chloropyridin-4-yl)piperidine-4-carboxamide (CAS: 1289002-75-0) is a critical intermediate in the synthesis of Gefapixant (MK-7264) , a P2X3 receptor antagonist used for chronic cough treatment. In the drug development lifecycle, this molecule serves as a key regulatory starting material (RSM) or a monitored intermediate.
The accuracy of your impurity profiling for Gefapixant depends entirely on the quality of the reference standard used for this intermediate. This guide compares the performance of Certified Reference Materials (CRMs) versus In-House Working Standards , providing experimental protocols to validate their purity using orthogonal methods (qNMR vs. Mass Balance).
Part 1: The Comparative Landscape of Reference Standards
In pharmaceutical analysis, not all standards are created equal.[1] The choice of reference standard grade directly impacts the calculation of response factors (RRF) and the quantification of impurities in the final API.
Comparative Matrix: Standard Grades
| Feature | Certified Reference Material (CRM) | Analytical Reference Standard | Research Grade / Crude |
| Primary Use | GMP Release Testing, Calibration of Working Standards | Routine QC, Method Development | Early R&D, Synthesis Confirmation |
| Traceability | SI-Traceable (NIST/BIPM) | Traceable to CRM | Vendor COA only |
| Purity Method | Orthogonal (Mass Balance + qNMR) | Chromatographic Purity (HPLC) | Area % (HPLC) |
| Uncertainty | Explicitly calculated ( | Not usually provided | Unknown |
| Water/Solvent | Quantified (KF/TGA) and subtracted | Quantified | Often ignored |
| Risk | Low (Defensible in audits) | Moderate | High (Risk of false potency) |
Performance Analysis: The "Purity Gap"
Experimental data often reveals a "Purity Gap" between Research Grade and CRMs.
-
Scenario: A Research Grade sample claims "98% Purity" based on HPLC Area %.
-
Reality: When analyzed via qNMR (quantitative NMR) or TGA (Thermogravimetric Analysis), the assay value often drops to 92-94% .
-
Cause: HPLC Area % ignores inorganic salts, moisture, and residual solvents (e.g., trapped dichloromethane or ethanol from recrystallization).
-
Impact: Using the 98% value to calculate the weight of the standard leads to a 4-6% error in impurity quantification of the final drug product.
Part 2: Scientific Integrity & Validation Logic
To establish a defensible reference standard for this pyridine-piperidine derivative, you must employ a self-validating system. We recommend the Orthogonal Purity Assessment .
The Regioisomer Challenge
The synthesis of this intermediate typically involves the nucleophilic aromatic substitution (
-
Desired Reaction: Substitution at the C4 position of the pyridine.
-
Critical Impurity: Substitution at the C2 position (Regioisomer).
-
Detection: These isomers have similar polarities. Standard C18 HPLC gradients may co-elute them. qNMR is required to distinguish the distinct proton shifts on the pyridine ring.
Validation Workflow (DOT Diagram)
The following diagram illustrates the decision logic for qualifying the reference standard.
Figure 1: Orthogonal validation workflow ensuring mass balance accounting for non-chromatographic impurities.
Part 3: Experimental Protocols
Protocol A: High-Resolution HPLC Method
This method is optimized to separate the 4-substituted product from the 2-substituted regioisomer impurity.
-
Instrument: UHPLC with PDA Detector.
-
Column: Waters XBridge C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0). Note: Basic pH suppresses protonation of the pyridine, improving peak shape.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0 min: 5% B
-
15 min: 90% B
-
20 min: 90% B
-
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: 254 nm (Pyridine absorption max).
-
Acceptance Criteria: Resolution (
) between Main Peak and Regioisomer > 2.0.
Protocol B: Synthesis of the Working Standard
If a commercial CRM is unavailable, use this protocol to generate a candidate standard for characterization.
-
Reactants: Charge 2,4-dichloropyridine (1.0 eq) and piperidine-4-carboxamide (1.1 eq) into a reactor.
-
Solvent: Add DMSO (5 vol) and K2CO3 (2.5 eq).
-
Reaction: Heat to 90°C for 12 hours. Monitor by HPLC.
-
Workup: Cool to RT. Pour into ice water. The product precipitates.[1]
-
Purification (Critical): Recrystallize from Ethanol/Water (9:1) .
-
Why? This specific solvent system effectively rejects the 2-chloro regioisomer, which is more soluble in ethanol than the 4-chloro product.
-
-
Drying: Vacuum dry at 50°C for 24 hours to remove residual solvents (check via GC-HS or TGA).
Protocol C: qNMR Purity Assignment
This is the "Gold Standard" for assigning potency without relying on reference standards.
-
Internal Standard: Maleic Acid (TraceCERT® grade).
-
Solvent: DMSO-d6.
-
Pulse Sequence: 90° pulse, d1 relaxation delay > 30s (ensure
). -
Calculation:
Where = Integral, = Number of protons, = Molar mass, = Weight, = Purity.[2][3][4][5][6][7]
Part 4: Synthesis & Impurity Pathway Visualization
Understanding the origin of the molecule allows for better impurity prediction.
Figure 2: Reaction pathway showing the competition between C4 (Target) and C2 (Impurity) substitution.
References
-
Merck Sharp & Dohme Corp. (2020). Development of a Green and Sustainable Manufacturing Process for Gefapixant Citrate (MK-7264). ACS Sustainable Chemistry & Engineering.
-
United States Pharmacopeia (USP) . General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. USP-NF.
-
National Institutes of Health (NIH) . (2014). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. Analytical and Bioanalytical Chemistry.
-
ChemicalBook . 1-(2-Chloropyridin-4-yl)piperidine-4-carboxamide Product Entry & Synthesis Data.
Sources
- 1. scispace.com [scispace.com]
- 2. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Quantitative NMR as a Versatile Tool for the Reference Material Preparation | MDPI [mdpi.com]
- 6. Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Equavilency between Mass Balance and qNMR metholologies - General - qNMR Exchange [qnmr.usp.org]
Safety Operating Guide
Personal Protective Equipment & Handling Guide: 1-(2-Chloropyridin-4-yl)piperidine-4-carboxamide
CAS Number: 1289002-75-0 | Molecular Formula: C₁₁H₁₄ClN₃O | MW: 239.70 g/mol [1][2]
Part 1: Executive Safety Directive
To: Research Personnel & Lab Management From: Senior Application Scientist, Chemical Safety Division Subject: Operational Safety Protocol for Chloropyridine-Piperidine Scaffolds
Handling 1-(2-Chloropyridin-4-yl)piperidine-4-carboxamide requires a specific risk mitigation strategy that goes beyond standard "lab hygiene."[2][3][4][5][6] This compound combines a chloropyridine moiety (associated with skin sensitization and potential halogenated toxicity) with a piperidine scaffold (a common pharmacophore in bioactive agents).
The Core Risk: As an R&D intermediate, specific toxicological data (LD50) may be sparse. Therefore, you must apply Universal Precautions for Potent Compounds . Treat this substance as a potential sensitizer and respiratory irritant . Your primary goal is to prevent particulate aerosolization during weighing and dermal absorption during solubilization.
Part 2: Hazard Identification & Risk Assessment
Before selecting PPE, understand the "Why" behind the hazards.
| Structural Motif | Associated Hazard Potential | Operational Implication |
| Chloropyridine Ring | Skin/Eye Irritation, Sensitization, Aquatic Toxicity.[2] | High Permeation Risk: Halogenated heterocycles can permeate standard latex; Nitrile is required. |
| Piperidine Core | Bioactivity, Mucous Membrane Irritation. | Inhalation Risk: Dust inhalation can trigger respiratory distress. |
| Amide Functionality | Chemical Stability (Solid), Low Volatility. | Static Risk: Amide powders are prone to static charge, leading to "jumping" powder and contamination. |
Part 3: Personal Protective Equipment (PPE) Matrix
This matrix defines the minimum protection standards based on operational activity.
| PPE Category | Standard Operation (Weighing, Transfer, Dilution) | High-Risk Operation (Spill Cleanup, Aerosol Generation) | Technical Rationale |
| Respiratory | Engineering Control: Certified Chemical Fume Hood.[2] Backup: N95 Respirator (if hood unavailable). | P100 / N100 Particulate Respirator (Full facepiece recommended). | The solid powder is the primary vector for exposure. N95 filters 95% of airborne particles; P100 filters 99.97%. |
| Hand Protection | Double-Gloving Strategy: 1. Inner: 4-mil Nitrile (Inspection layer).[2] 2. Outer: 5-mil Nitrile (Sacrificial layer).[2] | Long-Cuff Nitrile (8-mil+) or Silver Shield® laminate gloves.[2] | Chlorinated aromatics can degrade glove integrity over time. Double gloving allows immediate removal of the outer layer upon contamination. |
| Eye/Face | ANSI Z87.1 Safety Glasses with side shields. | Chemical Splash Goggles (indirect vent). | Protects against projectile crystals and accidental splashes of solubilized compound. |
| Body | Lab Coat (Cotton/Poly blend), buttoned to the neck. Long pants, closed-toe shoes. | Tyvek® Lab Coat or Disposable Sleeve Covers. | Prevents accumulation of dust on street clothes, which can track contamination out of the lab. |
Part 4: Operational Protocols (Step-by-Step)
A. Weighing & Transfer (The Critical Control Point)
Goal: Prevent static-induced aerosolization.
-
Environment: Perform all weighing inside a certified fume hood.
-
Static Mitigation: Place an ionizing bar or anti-static gun near the balance. Piperidine amides are often "fluffy" powders that carry static charge.
-
The "Boat-to-Vial" Technique:
-
Tare a glass scintillation vial with its cap (removed but on the pan).
-
Transfer solid directly into the vial using a disposable antistatic spatula.
-
Do not use weighing paper. Weighing paper increases spill risk during transfer.
-
Cap the vial inside the hood before moving it.
-
B. Solubilization
Goal: Mitigate enhanced permeation.
-
Solvent Choice: This compound is likely soluble in DMSO (Dimethyl Sulfoxide) or Methanol .
-
Warning: DMSO is a potent skin penetrant and will carry the dissolved chloropyridine derivative directly into the bloodstream.
-
-
Technique: When adding DMSO, hold the vial with a clamp or tongs, not your gloved hand, to prevent accidental dermal contact with the solution.
C. Workflow Visualization
Figure 1: Decision logic for handling solid vs. solubilized chloropyridine intermediates.
Part 5: Waste Disposal & Decontamination
Proper disposal is a legal and safety requirement.[6] Because this molecule contains a Chlorine (Cl) atom, it must be treated as Halogenated Waste .[7]
| Waste Stream | Classification | Container Labeling |
| Mother Liquor / Solutions | Halogenated Organic Waste | "Contains: DMSO, 1-(2-Chloropyridin-4-yl)piperidine-4-carboxamide.[2] Hazard: Irritant/Toxic."[8][9] |
| Solid Waste | Hazardous Solid Debris | Contaminated gloves, spatulas, and paper towels. Do NOT place in regular trash. |
| Glassware | Triple Rinse Protocol | 1. Rinse with Acetone (collect in Halogenated Waste). 2. Rinse with Water.[3][4][8][9][10][11] 3. Wash with detergent. |
Decontamination Solution: For benchtop spills, use a surfactant-based cleaner (e.g., Alconox solution) followed by a water rinse. Avoid using bleach (Sodium Hypochlorite) initially, as it may react with amine residues; standard detergent is safer and effective for removal.
Part 6: Emergency Response
-
Eye Contact: Flush immediately with water for 15 minutes .[3][4][9][10] The chloropyridine ring can cause severe irritation; mere rinsing is insufficient—continuous irrigation is required.[8]
-
Skin Contact:
-
Powder: Brush off gently, then wash with soap and water.
-
DMSO Solution:Do not scrub. Wash gently with copious water. Scrubbing can increase DMSO absorption.
-
-
Spill (Solid): Do not dry sweep (creates dust). Cover with a wet paper towel (dampened with water) to bind the powder, then wipe up.
References
-
BLD Pharmatech. (2025). Safety Data Sheet: 1-(2-Chloropyridin-4-yl)piperidine-4-carboxamide (CAS 1289002-75-0).[1][2] Retrieved from [2]
-
National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [2]
-
Occupational Safety and Health Administration (OSHA). (2024).[9] Hazard Communication Standard: Toxic and Hazardous Substances (29 CFR 1910.1200). Retrieved from [2]
-
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [2]
-
PubChem. (2025). Compound Summary: Chloropyridine Derivatives Toxicity Profile. Retrieved from [2]
Sources
- 1. 1289002-75-0|1-(2-Chloropyridin-4-yl)piperidine-4-carboxamide|BLD Pharm [bldpharm.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. file.bldpharm.com [file.bldpharm.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. gustavus.edu [gustavus.edu]
- 7. aamu.edu [aamu.edu]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. kishida.co.jp [kishida.co.jp]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
